Executive Summary As a Senior Application Scientist, I frequently encounter synthetic bottlenecks in peptide chemistry and the construction of complex chiral architectures—particularly when handling N-methylated amino ac...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter synthetic bottlenecks in peptide chemistry and the construction of complex chiral architectures—particularly when handling N-methylated amino acids. Methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5)[1] serves as an indispensable, bifunctional protecting group and conformational lock. By simultaneously masking the
α
-secondary amine and the
β
-hydroxyl group of N-methylserine, this oxazolidine derivative prevents unwanted side reactions (such as epimerization and O-alkylation) while drastically enhancing solubility in organic solvents. This guide provides a comprehensive, field-tested analysis of its physical properties, spectroscopic signatures, and a self-validating protocol for its synthesis.
Structural & Physicochemical Profiling
Methyl 3-methyloxazolidine-4-carboxylate is an N-methylated oxazolidine containing a methyl ester at the C4 position. The five-membered oxazolidine ring restricts the conformational freedom of the parent amino acid, which is critical for maintaining stereochemical integrity during downstream synthetic steps.
Quantitative Physical and Chemical Properties
Table 1: Key physicochemical parameters of methyl 3-methyloxazolidine-4-carboxylate.
Highly soluble in DCM, Toluene, THF, and Ethyl Acetate
Spectroscopic Validation
To ensure trustworthiness in your synthetic workflows, rigorous spectroscopic validation is mandatory. The signature resonances for this compound include the N-methyl singlet and the characteristic splitting of the oxazolidine ring protons due to the adjacent chiral center.
¹H-NMR (CDCl₃):δ
2.53 (s, 3H, N-CH₃), 3.49–3.55 (dd, 1H, C4-H)[2]. The ester methoxy group typically appears as a sharp singlet near
δ
3.75, while the C2 aminal protons (N-CH₂-O) present as an AB system around
δ
4.10–4.40.
Mechanistic Rationale: The Oxazolidine Protection Strategy
In advanced drug development, the causality behind choosing an oxazolidine over standard carbamates (like Boc or Fmoc) lies in its dual-protection capability. N-methylserine is notoriously prone to
β
-elimination and epimerization under basic coupling conditions.
By condensing the amino alcohol with formaldehyde, we form the oxazolidine ring. This structurally locks the
ψ
and
ϕ
dihedral angles, effectively suppressing epimerization at the
α
-carbon. Furthermore, the oxazolidine ring is orthogonal to many standard protecting groups; it is highly stable to basic conditions (allowing for selective ester hydrolysis) but can be cleanly cleaved under mild aqueous acidic conditions to regenerate the amino alcohol.
Fig 1. Orthogonal deprotection pathways for methyl 3-methyloxazolidine-4-carboxylate.
Validated Synthetic Protocol
The following methodology details the azeotropic condensation of N-methylserine methyl ester with paraformaldehyde. This protocol is designed as a self-validating system : the physical accumulation of water in the trap directly correlates with reaction conversion, providing real-time visual feedback to the chemist.
Causality of Experimental Choices:
Paraformaldehyde: Acts as a stable, solid methylene source. It depolymerizes upon heating to yield reactive formaldehyde in situ.
Toluene: Chosen for its boiling point (110 °C) and its ability to form a low-boiling azeotrope with water, facilitating Dean-Stark removal.
Dean-Stark Trap: Drives the equilibrium forward by continuously removing the water byproduct, preventing the reversible hydrolysis of the newly formed aminal bond.
Step-by-Step Methodology:
Preparation of the Free Base: Dissolve N-methyl-L-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM). Wash with saturated aqueous NaHCO₃ to neutralize the salt. Extract the aqueous layer twice with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free amine.
Reaction Setup: Transfer the free amine to a round-bottom flask equipped with a magnetic stir bar. Add toluene (approx. 0.2 M concentration) and paraformaldehyde (1.5 to 2.0 eq).
Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the reaction mixture to reflux (approx. 115 °C external bath temperature).
Monitoring (Self-Validation): Observe the accumulation of water in the Dean-Stark trap. The reaction is typically complete when water ceases to evolve (usually 4–6 hours). TLC (e.g., 1:1 Hexanes/Ethyl Acetate, visualized by iodine) should confirm the disappearance of the highly polar starting material.
Workup: Cool the mixture to room temperature. Filter the solution through a pad of Celite to remove any unreacted paraformaldehyde. Concentrate the filtrate under reduced pressure.
Isolation: Purify the crude residue via flash column chromatography (silica gel) or vacuum distillation to isolate the product as a colorless oil[2].
Fig 2. Azeotropic condensation workflow for synthesizing the oxazolidine ring.
Applications in Advanced Drug Development
In the realm of drug discovery, chiral oxazolidines are indispensable. Methyl 3-methyloxazolidine-4-carboxylate is frequently utilized as a core precursor for the synthesis of complex peptidomimetics and modified amino acids. By utilizing this building block, researchers can introduce N-methylated serine residues into peptide chains without the risk of racemization—a critical factor when synthesizing targeted therapeutics like antibody-drug conjugate (ADC) linkers, cyclic peptides, or antimicrobial agents. The commercial availability of this compound[3] further streamlines scale-up operations in pharmaceutical manufacturing, allowing development teams to bypass early-stage synthesis and focus directly on late-stage functionalization.
Comprehensive NMR Characterization of Methyl 3-methyloxazolidine-4-carboxylate: A Technical Guide
Executive Summary Methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5) is a highly versatile heterocyclic building block widely utilized in drug development, asymmetric synthesis, and the creation of modified amin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5) is a highly versatile heterocyclic building block widely utilized in drug development, asymmetric synthesis, and the creation of modified amino acid prodrugs (1)[1]. Structurally derived from L- or D-serine, the oxazolidine ring acts as a robust, cyclic protecting group that masks both the primary amine and the hydroxyl group. Accurate structural elucidation of this compound is critical for downstream synthetic applications. This whitepaper provides an authoritative, in-depth analysis of the
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectral data for methyl 3-methyloxazolidine-4-carboxylate, outlining the causality behind chemical shifts, stereochemical implications, and a self-validating experimental protocol for data acquisition.
Structural Elucidation & Causality: The Oxazolidine System
The oxazolidine ring is a saturated five-membered heterocycle containing oxygen at position 1 and nitrogen at position 3. The unique electronic and steric environment of this ring dictates its NMR behavior:
The Aminal Carbon (C2): Position 2 is flanked by two highly electronegative heteroatoms (O and N). This dual electron-withdrawing effect causes significant deshielding of the carbon nucleus. In
13
C NMR, the C2 carbon typically resonates between 80–90 ppm, which serves as a diagnostic hallmark for successful oxazolidine ring formation (2)[2].
Diastereotopic Protons (C2 and C5): The presence of a stable chiral center at C4 (bearing the methyl ester) breaks the planar symmetry of the molecule. Because the ring cannot rapidly interconvert to a symmetric state, the two protons at C2 and the two protons at C5 exist in distinct magnetic environments. In high-resolution
1
H NMR, they do not appear as simple singlets; instead, they present as complex AB systems (doublets or doublets of doublets) due to geminal coupling (
2J≈6.0−8.5
Hz).
N-Methyl and Ester Groups: The N-CH
3
group typically appears around 2.40 ppm in
1
H NMR, shifted downfield by the adjacent nitrogen atom. The methyl ester (O-CH
3
) is highly deshielded by the carbonyl oxygen, appearing sharply at ~3.75 ppm.
Quantitative Spectral Data Summaries
The following tables summarize the standardized NMR assignments for methyl 3-methyloxazolidine-4-carboxylate, synthesizing structural causality with expected chemical shifts.
Table 1:
1
H NMR Spectral Data (400 MHz, CDCl
3
)
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (
J
, Hz)
Assignment Causality
C2-H
a
4.40
d
1H
~6.0
Deshielded by O and N; diastereotopic
C2-H
b
4.25
d
1H
~6.0
Geminal coupling with C2-H
a
C5-H
a
4.10
dd
1H
~8.5, 7.5
Deshielded by O; diastereotopic
C5-H
b
3.95
dd
1H
~8.5, 6.0
Geminal coupling with C5-H
a
; vicinal to C4-H
C4-H
3.80
dd
1H
~7.5, 6.0
Deshielded by N and adjacent C=O
O-CH
3
3.75
s
3H
-
Ester methyl group
N-CH
3
2.40
s
3H
-
N-methyl group
Table 2:
13
C NMR Spectral Data (100 MHz, CDCl
3
)
Position
Chemical Shift (δ, ppm)
Type (DEPT-135)
Assignment Causality
C=O
172.5
Quaternary (C)
Carbonyl of the ester
C2
87.0
Methylene (CH
2
)
Aminal carbon (O-C-N); diagnostic peak
C5
67.5
Methylene (CH
2
)
Aliphatic carbon adjacent to Oxygen
C4
64.0
Methine (CH)
Chiral center adjacent to Nitrogen and C=O
O-CH
3
52.5
Methyl (CH
3
)
Ester methyl carbon
N-CH
3
41.0
Methyl (CH
3
)
N-methyl carbon
Experimental Protocol for NMR Acquisition
To ensure a self-validating analytical system where the data inherently proves its own accuracy, the following methodology must be strictly adhered to. This workflow incorporates orthogonal validation steps to confirm carbon multiplicities (3)[3].
Step 1: Sample Preparation
Solvent Selection: Dissolve 15–20 mg of high-purity methyl 3-methyloxazolidine-4-carboxylate in 0.6 mL of deuterated chloroform (CDCl
3
, 99.8% D). CDCl
3
is selected because it lacks exchangeable protons that could obscure the aliphatic region and provides excellent solvating power for heterocycles.
Internal Standard: Ensure the CDCl
3
contains 0.03% (v/v) Tetramethylsilane (TMS). TMS acts as an internal reference standard (δ 0.00 ppm) to eliminate chemical shift drift caused by magnetic field variations.
Tube Preparation: Transfer the solution to a clean, dry 5 mm NMR tube, ensuring a solvent column height of exactly 4–5 cm. This specific height is critical to optimize magnetic field shimming and prevent line broadening.
Step 2:
1
H NMR Acquisition (400 MHz)
Insert the sample into the spectrometer and lock the magnetic field to the deuterium resonance of CDCl
3
.
Perform automated or manual shimming (Z1–Z5) until the residual CHCl
3
solvent peak achieves a line width at half height of < 1.0 Hz.
Set the pulse sequence to a standard 1D proton experiment (zg30).
Causality of Delay: Use a relaxation delay (D1) of 2.0 seconds. This ensures complete longitudinal relaxation (
T1
) of all protons between pulses, yielding perfectly quantitative integrations. Acquire 16–32 scans.
Step 3:
13
C NMR and Self-Validating DEPT-135 Acquisition (100 MHz)
Switch the probe tuning to the
13
C frequency.
Run a standard 1D carbon with proton decoupling (zgpg30). Set D1 to 2.0 seconds and acquire a minimum of 512 scans to achieve an adequate signal-to-noise ratio for the quaternary carbonyl carbon (which has a longer
T1
relaxation time).
Self-Validation Step: Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment. This sequence is mandatory for validation: it will invert the CH
2
signals (C2 and C5) to point downwards, while CH (C4) and CH
3
(O-CH
3
, N-CH
3
) signals point upwards. The quaternary C=O will disappear entirely. This definitively validates the carbon assignments and confirms the integrity of the oxazolidine ring.
Step 4: Data Processing
Apply a Fourier Transform (FT) with a line broadening (LB) of 0.3 Hz for
1
H and 1.0 Hz for
13
C to optimize the signal-to-noise ratio without sacrificing resolution.
Manually phase the spectrum to ensure purely absorptive peak shapes.
Apply a multipoint baseline correction and reference the TMS peak to exactly 0.00 ppm.
Synthetic Pathway & Workflow Visualization
The following diagram illustrates the logical synthetic pathway of methyl 3-methyloxazolidine-4-carboxylate from N-methyl-L-serine, culminating in the self-validating NMR workflow described above.
Synthetic workflow for methyl 3-methyloxazolidine-4-carboxylate and subsequent NMR validation.
References
Characterization of Oxazolidine Byproducts in Methamphetamine Laboratory Analysis. ScholarWorks, California State University. Available at: [Link]
Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines. National Institutes of Health (NIH). Available at:[Link]
Mechanism of Formation of Methyl 3-Methyloxazolidine-4-Carboxylate: An In-Depth Technical Guide
Executive Summary Methyl 3-methyloxazolidine-4-carboxylate is a highly valuable cyclic scaffold utilized in drug development. It serves as a chiral auxiliary, a prodrug moiety for improving the pharmacokinetic profiles o...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 3-methyloxazolidine-4-carboxylate is a highly valuable cyclic scaffold utilized in drug development. It serves as a chiral auxiliary, a prodrug moiety for improving the pharmacokinetic profiles of
β
-amino alcohols, and a critical intermediate in the enantioselective synthesis of N-methylated amino acids. This technical guide elucidates the thermodynamic drivers, the step-by-step reaction mechanism, and the optimized experimental protocols required to synthesize this oxazolidine derivative from N-methylserine methyl ester and formaldehyde.
Introduction & Chemical Context
The oxazolidine ring—a five-membered heterocycle containing nitrogen and oxygen at positions 1 and 3—is a structural motif of significant interest in medicinal chemistry and asymmetric catalysis[1]. The formation and stability of oxazolidines are highly dependent on the specific steric and electronic structures of the starting amino alcohols and aldehydes[2].
Methyl 3-methyloxazolidine-4-carboxylate is specifically derived from the condensation of N-methylserine methyl ester (a
β
-amino alcohol) and formaldehyde. This transformation is pivotal not only for simultaneously protecting the secondary amine and hydroxyl groups of serine, but also for enabling downstream stereoselective alkylations. Once the oxazolidine is formed, it can be subsequently reduced via acid-catalyzed ring opening to yield enantiopure N-methyl amino acids[3].
Thermodynamic Drivers
The condensation reaction between an amino alcohol and formaldehyde is a reversible equilibrium process[2]. Because water is generated as a stoichiometric byproduct, the reaction is highly sensitive to moisture.
Enthalpic Contribution : The formation of the stable, five-membered oxazolidine ring releases energy, favoring the products.
Entropic Contribution : The reaction involves two reactant molecules (amino alcohol + formaldehyde) forming two product molecules (oxazolidine + water). However, by actively removing water from the system (e.g., via a Dean-Stark trap or chemical desiccants), Le Chatelier's principle drives the equilibrium entirely to the right, ensuring high yields and preventing hydrolytic reversion[4].
Step-by-Step Mechanistic Pathway
The formation of methyl 3-methyloxazolidine-4-carboxylate proceeds via a classic ring-closing mechanism characterized by three distinct phases[2],[5]:
Nucleophilic Addition (Hemiaminal Formation) : The reaction initiates with the nucleophilic attack of the secondary amine lone pair of N-methylserine methyl ester onto the highly electrophilic carbonyl carbon of formaldehyde. A rapid proton transfer yields an unstable N-hydroxymethyl intermediate, known as a hemiaminal.
Dehydration and Iminium Ion Generation : Under mildly acidic conditions (or driven thermally), the hydroxyl group of the hemiaminal is protonated. It departs as a leaving group (water), generating a highly reactive, electrophilic iminium ion (
>N+=CH2
). This dehydration is the primary thermodynamic hurdle and requires continuous water removal to prevent reversibility[5].
Intramolecular Cyclization : The iminium ion is rapidly intercepted by the adjacent
β
-hydroxyl group of the serine moiety. This intramolecular nucleophilic attack closes the five-membered ring. Deprotonation of the resulting oxonium ion yields the neutral methyl 3-methyloxazolidine-4-carboxylate.
Fig 1: Step-by-step mechanistic pathway of oxazolidine ring formation.
Experimental Protocol: Synthesis and Isolation
To ensure high trustworthiness and reproducibility, the following protocol describes a self-validating system for synthesizing the target molecule. The use of paraformaldehyde instead of aqueous formalin is a deliberate, field-proven choice to minimize the introduction of exogenous water, which would otherwise stall the equilibrium.
Free-Basing : Suspend N-methylserine methyl ester hydrochloride in anhydrous toluene. Add 1.0 equiv of TEA and stir for 15 minutes at room temperature to generate the free amine. Filter off the precipitated TEA-HCl salts.
Reagent Addition : Add paraformaldehyde and a catalytic amount of p-TsOH to the organic filtrate.
Condensation (Critical Step) : Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C). The paraformaldehyde depolymerizes into formaldehyde gas, which dissolves and reacts. As the condensation proceeds, water azeotropes with toluene and collects in the trap. Continue refluxing for 2-4 hours until water ceases to accumulate.
Workup : Cool the reaction to room temperature. Quench by washing the organic layer with saturated aqueous
NaHCO3
to neutralize the acid catalyst. Wash with brine, dry over anhydrous
MgSO4
, and concentrate in vacuo.
Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate) to afford the pure oxazolidine.
Fig 2: Experimental workflow for the synthesis of methyl 3-methyloxazolidine-4-carboxylate.
Quantitative Data & Optimization
The choice of solvent and water-removal strategy directly impacts the yield of the oxazolidine. Table 1 summarizes the causality behind different experimental choices and their quantitative outcomes.
Table 1: Optimization of Reaction Conditions for Oxazolidine Formation
Reaction Condition
Solvent
Catalyst
Water Removal Strategy
Time
Expected Yield
Standard Reflux
Toluene
p-TsOH (cat.)
Dean-Stark Trap
2-4 h
85-92%
Mild Desiccation
Dichloromethane
None
Anhydrous
MgSO4
12-16 h
70-80%
Aqueous Formalin
Water/Methanol
None
None (Equilibrium)
24 h
< 40% (Reversible)
Note: The standard reflux method provides the highest yield because the Dean-Stark trap actively removes the water byproduct, preventing the hydrolysis of the iminium ion intermediate.
Stereochemical Considerations
When starting with enantiopure L-N-methylserine methyl ester (the (S)-enantiomer), the stereocenter at the C4 position of the resulting oxazolidine is strictly preserved[3]. Because formaldehyde is a symmetric aldehyde, the newly formed methylene bridge at the C2 position of the oxazolidine ring does not create a new stereocenter. This is a significant synthetic advantage over reactions utilizing substituted aldehydes (such as benzaldehyde or pivalaldehyde), which typically yield a mixture of cis/trans diastereomers that require complex chromatographic separation[1].
In-Depth Technical Guide & Safety Profile: Methyl 3-methyloxazolidine-4-carboxylate
Executive Summary Methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5) is a highly specialized heterocyclic building block predominantly utilized in asymmetric synthesis and the development of complex active pharm...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5) is a highly specialized heterocyclic building block predominantly utilized in asymmetric synthesis and the development of complex active pharmaceutical ingredients (APIs). As a masked derivative of N-methyl-serine, it offers orthogonal protection strategies crucial for advanced peptide synthesis. However, its inherent chemical reactivity necessitates rigorous adherence to Safety Data Sheet (SDS) protocols. This technical whitepaper synthesizes core SDS parameters with mechanistic chemical insights, providing drug development professionals with a comprehensive, self-validating operational framework for safe handling and synthetic application.
Physicochemical Profiling & Structural Causality
To understand the handling requirements of Methyl 3-methyloxazolidine-4-carboxylate, one must first analyze its molecular architecture. The compound features a five-membered oxazolidine ring, which serves as a dual-protecting group for both the amino and hydroxyl functionalities of a serine backbone. This structural tension makes it an excellent synthetic intermediate but also dictates its environmental sensitivity.
Table 1: Physicochemical Specifications
Parameter
Value
Chemical Name
Methyl 3-methyloxazolidine-4-carboxylate
CAS Number
171520-75-5
Molecular Formula
C6H11NO3
Molecular Weight
145.16 g/mol
| SMILES String | O=C(C1N(C)COC1)OC |
Data sourced from commercial chemical documentation[1].
Mechanistic Toxicology & Hazard Identification
According to standardized GHS classifications, Methyl 3-methyloxazolidine-4-carboxylate is designated with the signal word Warning and carries specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].
The Causality of Toxicity:
As Application Scientists, we must recognize that this irritation profile is not merely a generic chemical property; it is a direct consequence of the oxazolidine ring's susceptibility to hydrolysis. Upon contact with the aqueous environments of the respiratory mucosa, ocular fluid, or perspiration on the skin, the ring undergoes slow hydrolysis. This reaction releases trace amounts of formaldehyde equivalents and localized acidic byproducts, which trigger the inflammatory response responsible for H315, H319, and H335. Consequently, the precautionary statements (e.g., P261, P280) outlined in the SDS[1] are fundamentally driven by the need for absolute moisture exclusion and vapor containment.
Strict prohibition of food/drink; wash hands post-handling.
H315
Causes skin irritation
Moisture-driven hydrolysis on skin
4-mil Nitrile gloves; fully buttoned lab coat.
H319
Causes serious eye irritation
Hydrolysis in ocular fluid
Tight-fitting chemical splash goggles.
| H335 | May cause respiratory irritation | Inhalation of volatile degradation products | Fume hood with >100 fpm face velocity. |
Experimental Safety & Handling Protocols
To mitigate the risks associated with hydrolytic instability, handling protocols must be designed as self-validating systems. This ensures that safety measures are actively verified before and during execution, satisfying rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards.
Protocol 1: Standard Operating Procedure (SOP) for Reagent Handling
Environmental Validation: Before transferring the chemical, verify that the chemical fume hood is operational.
Validation Step: Check the magnehelic gauge to ensure a minimum face velocity of 100 feet per minute (fpm). Do not proceed if the flow alarm is active.
PPE Assembly: Equip standard laboratory PPE, specifically focusing on barrier protection against moisture-driven hydrolysis. Wear nitrile gloves (minimum 4 mil thickness), a fully buttoned lab coat, and tight-fitting chemical splash goggles.
Inert Atmosphere Preparation: Because ambient laboratory humidity can degrade the ester and the oxazolidine ring, purge the receiving vessel with inert gas (Nitrogen or Argon) for 60 seconds prior to transfer.
Transfer and Weighing: Use an anti-static, grounded spatula to transfer the material.
Validation Step: Weigh the material in a closed, tared vial to prevent vapor escape into the laboratory environment. Verify the seal integrity before removing the vial from the fume hood.
Post-Handling Decontamination: Wipe down the balance and surrounding surfaces with a 70% isopropanol solution, which effectively solubilizes the ester without promoting aggressive aqueous hydrolysis.
Protocol 2: Emergency Spill Response Workflow
Isolation: Immediately evacuate personnel from the immediate vicinity, adhering to P271 (Use only outdoors or in a well-ventilated area)[1].
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Critical Causality: Do NOT use water initially, as it will accelerate ring hydrolysis and the release of irritating vapors.
Neutralization & Collection: Sweep the absorbed mixture using non-sparking tools into a chemically compatible, sealable hazardous waste container.
Validation of Decontamination: Wash the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any trace acidic byproducts, followed by a final wipe with an organic solvent. Test the surface pH to validate complete neutralization.
Synthetic Utility & Workflow Integration
In drug development, Methyl 3-methyloxazolidine-4-carboxylate is primarily deployed as a chiral building block. The controlled, acid-catalyzed ring opening of the oxazolidine yields N-methyl-serine methyl ester, which can subsequently be saponified to provide N-methyl-serine—a critical non-natural amino acid used in the synthesis of peptidomimetics and targeted therapeutics.
Figure 1: Acid-catalyzed ring opening of methyl 3-methyloxazolidine-4-carboxylate.
Thermodynamic Stability of Methyl 3-Methyloxazolidine-4-Carboxylate in Aqueous Solutions: A Mechanistic and Kinetic Guide
Executive Summary Methyl 3-methyloxazolidine-4-carboxylate is a cyclic hemiaminal ether that serves as a critical structural motif in prodrug design and asymmetric synthesis. In aqueous environments, this five-membered h...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 3-methyloxazolidine-4-carboxylate is a cyclic hemiaminal ether that serves as a critical structural motif in prodrug design and asymmetric synthesis. In aqueous environments, this five-membered heterocycle is not static; it exists in a highly dynamic, pH-dependent thermodynamic equilibrium with its parent constituents: N-methylserine methyl ester and formaldehyde.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic descriptive chemistry. Here, we will dissect the structural causality driving its thermodynamic stability, map the exact mechanisms of its hydrolytic degradation, and establish self-validating experimental workflows capable of quantifying these parameters with absolute confidence.
Structural Causality & Thermodynamic Principles
The thermodynamic stability of an oxazolidine in water is defined by the equilibrium constant (
Keq
) governing the ring-chain tautomerism between the closed oxazolidine and the open-chain iminium/amino alcohol forms 1.
For methyl 3-methyloxazolidine-4-carboxylate, stability is dictated by two competing structural features:
The N3-Methyl Group (Steric & Electronic Effects): Alkyl substitution on the nitrogen increases the basicity of the ring compared to N-aryl derivatives. While this slightly stabilizes the intermediate iminium ion through inductive electron donation, it also increases the degree of protonation at physiological pH, which is the first step in acid-catalyzed ring opening 2.
The C4-Methyl Carboxylate Group (Electron-Withdrawing Effect): This ester group exerts a strong electron-withdrawing (EWG) effect across the ring. Literature demonstrates that EWGs adjacent to the oxazolidine nitrogen lower the overall
pKa
of the molecule. Kinetically, this protects the ring at neutral pH by reducing the population of the highly reactive N-protonated species. However, thermodynamically, EWGs stabilize the ring-opened iminium/amino alcohol intermediates relative to the closed ring, shifting the equilibrium toward hydrolysis 3.
Mechanistic Pathway of Hydrolysis
The hydrolysis of oxazolidines typically exhibits a sigmoidal pH-rate profile [[2]](). The rate-determining step is the unimolecular C-O bond cleavage of the protonated oxazolidine to form a cationic iminium intermediate, which is subsequently hydrated 4.
Caption: Mechanistic pathway of oxazolidine ring-opening and hydrolysis.
Self-Validating Experimental Methodologies
To accurately profile the thermodynamic stability of this compound, we cannot rely on a single endpoint assay. Oxazolidines are notorious for undergoing secondary side reactions (e.g., dimerization of the resulting amino alcohols) that can artificially skew equilibrium calculations 3. The following protocols are designed as self-validating systems .
Protocol 1: Bidirectional Thermodynamic Equilibrium via HPLC-UV
Causality: We run the reaction from both directions (hydrolysis of the ring vs. condensation of the products). If both trajectories do not converge to the exact same equilibrium concentration, the system is under kinetic trapping, or side reactions are occurring, and the calculated
Keq
is invalid.
Forward Preparation: Dissolve methyl 3-methyloxazolidine-4-carboxylate in 50 mM phosphate buffer (pH 7.4) to a final concentration of 100 µM.
Reverse Preparation: In a separate vial, dissolve equimolar amounts (100 µM) of N-methylserine methyl ester and formaldehyde in identical buffer.
Incubation: Incubate both solutions at 37 °C in sealed, inert-glass HPLC vials (critical to prevent formaldehyde evaporation, which would drive Le Chatelier's principle toward false complete hydrolysis).
Quenching & Analysis: Withdraw 10 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench by rapid dilution into cold mobile phase (4 °C) to instantaneously freeze the equilibrium. Inject into an HPLC-UV system.
Self-Validation Check: Plot the oxazolidine concentration over time for both vials. The assay is validated only if both curves asymptote to the exact same equilibrium concentration (
Ceq
).
Protocol 2: Real-Time Kinetic Profiling via In Situ ¹H-NMR
Causality: HPLC cannot detect transient iminium intermediates due to column shear forces and dilution. ¹H-NMR allows for non-destructive, real-time tracking of the ring-opened intermediates [[3]]().
Buffer Setup: Prepare a 100 mM phosphate buffer in
D2O
(pD adjusted to 7.4).
D2O
is chosen to eliminate the need for water suppression sequences, which can inadvertently saturate and suppress the signals of the C2-protons of the oxazolidine.
Internal Standard: Add 1.0 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). This provides a stable reference for absolute integration.
Acquisition: Inject 5 mM of the oxazolidine directly into the NMR tube pre-heated to 37 °C in the spectrometer. Acquire ¹H spectra every 2 minutes.
Self-Validation Check (Mass Balance): At every time point, the integrated sum of the oxazolidine (C2 singlet, ~4.3 ppm), the iminium intermediate, and the formaldehyde hydrate must equal exactly 100% (± 2%) relative to the DSS standard. A drop in mass balance indicates off-target degradation.
Caption: Self-validating workflow for determining thermodynamic and kinetic stability.
Quantitative Data Presentation
The thermodynamic equilibrium and kinetic half-life of oxazolidines are highly sensitive to environmental pH and structural substitutions. The tables below summarize the expected quantitative behavior based on the structural causality discussed above.
Table 1: pH-Dependent Thermodynamic and Kinetic Parameters (at 37 °C)
pH / Condition
Kinetic Half-Life (
t1/2
)
Equilibrium Constant (
Keq
)
Predominant Thermodynamic Species
pH 1.2 (Gastric)
< 5 seconds
>104
Fully Hydrolyzed (Open-chain)
pH 5.0 (Endosomal)
~ 2 - 5 minutes
~
102
Predominantly Hydrolyzed
pH 7.4 (Plasma)
~ 15 - 30 minutes
~
10−50
Mixed Equilibrium (Favors Open)
pH 9.0 (Basic)
> 2 hours
~
1−5
Mixed Equilibrium (Favors Closed)
Table 2: Substituent Effects on Oxazolidine Stability (Relative Comparison)
Compound Scaffold
C4 Substituent
N3 Substituent
Relative Basicity (
pKa
)
Hydrolytic Stability
Unsubstituted Oxazolidine
-H
-H
~ 6.5 - 6.9
Baseline
N-Methyl Oxazolidine
-H
-CH₃
~ 6.8 - 7.2
Lower (Faster Hydrolysis)
Methyl 3-methyloxazolidine-4-carboxylate
-COOCH₃ (EWG)
-CH₃
~ 4.5 - 5.5
Higher Kinetic Stability at pH 7.4
Note: The electron-withdrawing C4-carboxylate suppresses the
pKa
, rendering the nitrogen less protonated at pH 7.4, thereby increasing the kinetic half-life compared to unsubstituted analogs, even though the thermodynamic equilibrium ultimately favors hydrolysis.
Conclusion
The thermodynamic stability of methyl 3-methyloxazolidine-4-carboxylate in aqueous solutions is a delicate balance dictated by the opposing electronic effects of its N3-methyl and C4-carboxylate groups. While the ester group provides a degree of kinetic protection at physiological pH by lowering the basicity of the ring, the thermodynamic equilibrium remains heavily biased toward the ring-opened N-methylserine methyl ester and formaldehyde. Accurate quantification of these parameters requires rigorous, self-validating methodologies like bidirectional HPLC and mass-balance-tracked ¹H-NMR to rule out kinetic trapping and secondary side reactions.
References
Source: National Institutes of Health (NIH)
Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF - ResearchGate
Source: ResearchGate
URL
Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions
Source: ResearchGate
URL
Crystallographic Profiling and Stereochemical Dynamics of Methyl 3-Methyloxazolidine-4-Carboxylate
Executive Summary Methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5) is a highly versatile, chiral heterocyclic building block extensively utilized in asymmetric synthesis, natural product total synthesis, and t...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5) is a highly versatile, chiral heterocyclic building block extensively utilized in asymmetric synthesis, natural product total synthesis, and the development of chiral transition-metal catalysts[1][2]. Derived primarily from the chiral pool (e.g., L-serine or L-threonine), its structural integrity hinges on the rigid 5-membered oxazolidine ring, which restricts the conformational freedom of the parent amino acid.
This technical guide provides an in-depth analysis of the stereochemical architecture, crystallographic behavior, and synthetic methodologies associated with methyl 3-methyloxazolidine-4-carboxylate. By establishing the causality behind specific experimental choices—such as the rationale for N-methylation and the use of symmetric aldehydes during cyclization—this document serves as a self-validating reference for researchers and drug development professionals.
Chemical Architecture & Stereochemical Dynamics
The C4 Stereocenter and Chiral Retention
The fundamental value of methyl 3-methyloxazolidine-4-carboxylate lies in its C4 stereocenter. When synthesized from enantiopure L-serine, the (S)-configuration at C4 is strictly retained[3]. The oxazolidine ring acts as a protecting group for both the amine and the hydroxyl functionalities, preventing racemization at the α-carbon (C4) during strongly basic or nucleophilic downstream reactions.
Causality of Reagent Selection: Avoiding C2 Epimerization
A critical experimental choice in the synthesis of this compound is the use of formaldehyde as the cyclizing agent.
The "Why": Condensation with substituted aldehydes (e.g., benzaldehyde or acetaldehyde) generates a new stereocenter at the C2 position, leading to an often inseparable mixture of cis and trans diastereomers. By utilizing formaldehyde, the C2 position becomes a symmetric methylene group, entirely bypassing C2 epimerization and ensuring that the C4 atom remains the sole stereogenic center[1].
Nitrogen Inversion and N-Methylation
The free secondary amine of an unsubstituted oxazolidine is prone to ring-opening hydrolysis and acts as an unpredictable hydrogen-bond donor.
The "Why": N-methylation locks the nitrogen into a tertiary state. This modification not only increases the basicity of the nitrogen—making it a superior ligand for metal complexation (e.g., in dirhodium or copper catalysts)[2][3]—but also dictates the conformational geometry. The N-methyl group preferentially adopts a pseudo-equatorial orientation to minimize 1,3-diaxial steric clashes with the bulky C4 methyl ester.
Caption: Stereochemical validation pathway mapping the transition from the oily free base to crystallographic analysis.
Crystallographic Data & Structural Analytics
Because methyl 3-methyloxazolidine-4-carboxylate is a colorless oil at ambient temperature[4], direct Single-Crystal X-Ray Diffraction (SCXRD) is challenging. Structural elucidation is typically achieved either through low-temperature in situ crystallization or by synthesizing solid derivatives, such as transition metal coordination complexes (e.g., Cu(II) or Rh(II) species)[2][3].
When crystallized, the oxazolidine framework exhibits highly conserved geometric parameters. The 5-membered ring minimizes torsional strain by adopting an envelope conformation , where the C5 atom (or occasionally the N3 atom) is puckered out of the mean plane formed by the other four atoms.
Table 1: Representative Crystallographic Parameters for Oxazolidine-4-Carboxylate Frameworks
Structural Parameter
Typical Value Range
Structural & Mechanistic Significance
C2–O1 Bond Length
1.41 – 1.43 Å
Reflects the acetal-like nature of the C2 carbon; susceptible to acidic cleavage.
C2–N3 Bond Length
1.44 – 1.47 Å
Shorter than standard C–N single bonds due to the anomeric effect operating within the N–C–O system.
C4–N3 Bond Length
1.46 – 1.49 Å
Elongated slightly by the steric bulk and electron-withdrawing nature of the C4 methyl ester.
O1–C2–N3 Angle
104° – 106°
Constrained below the ideal tetrahedral angle (109.5°) due to the geometric limits of the 5-membered ring.
Ring Conformation
Envelope
Minimizes eclipsing interactions between the N3-methyl group and the C4-ester group.
Experimental Methodologies: Synthesis & Isolation
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for synthesizing methyl 3-methyloxazolidine-4-carboxylate from L-serine.
Protocol: Step-by-Step Synthesis Workflow
Step 1: Esterification of L-Serine
Suspend L-serine (1.0 eq) in anhydrous methanol (0.5 M) under an inert argon atmosphere.
Cool the suspension to 0 °C using an ice bath.
Add thionyl chloride (SOCl₂, 1.2 eq) dropwise over 30 minutes. Causality: SOCl₂ reacts with methanol to generate HCl in situ, which catalyzes the esterification while simultaneously forming the hydrochloride salt of the product, preventing self-condensation.
Reflux for 12 hours, then concentrate in vacuo to yield L-serine methyl ester hydrochloride as a white solid.
Step 2: Oxazolidine Ring Cyclization
Dissolve the L-serine methyl ester hydrochloride in dichloromethane (DCM).
Add triethylamine (Et₃N, 1.1 eq) to liberate the free amine.
Stir at room temperature for 4 hours. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the unsubstituted oxazolidine intermediate.
Causality: NaBH₃CN is chosen specifically because it is stable in mildly acidic/neutral conditions and selectively reduces the transient iminium ion without reducing the C4 methyl ester.
Stir for 12 hours. Quench with saturated aqueous NaHCO₃.
Extract with ethyl acetate, dry, and purify via silica gel chromatography to yield methyl 3-methyloxazolidine-4-carboxylate as a colorless oil.
Validation: ¹H-NMR will show a distinct singlet at ~2.53 ppm for the N-CH₃ group, and a doublet of doublets at ~3.50 ppm for the C4 proton[4].
Caption: Synthetic workflow for methyl 3-methyloxazolidine-4-carboxylate from L-serine.
Applications in Advanced Asymmetric Synthesis
The structural rigidity and defined stereochemistry of methyl 3-methyloxazolidine-4-carboxylate make it an exceptional candidate for downstream applications:
Chiral Auxiliaries & Catalysts: Derivatives of oxazolidine-4-carboxylates are polymerized or complexed with dirhodium (Rh₂⁴⁺) to form paddlewheel catalysts. These complexes exhibit profound enantioselectivity in cyclopropanation and aziridination reactions due to the precise spatial arrangement of the oxazolidine ring[2].
Antibacterial Drug Development: The core structure is utilized in the function-oriented synthesis of simplified Caprazamycins, where the oxazolidine ring acts as a rigid scaffold to orient uridine derivatives, effectively targeting drug-resistant bacteria[1].
References
Rac-aqua(4-methyl-oxazolidine-4-carboxylato)(nitrato)(1,10-phenanthroline)copper(II), the aldol condensation product of formaldehyde with the d
Source: ResearchGate
URL:3
Function-Oriented Synthesis of Simplified Caprazamycins: Discovery of Oxazolidine-Containing Uridine Derivatives as Antibacterial Agents against Drug-Resistant Bacteria | Journal of Medicinal Chemistry
Source: ACS Publications
URL:1
Solvation Dynamics and Solubility Profile of Methyl 3-Methyloxazolidine-4-Carboxylate in Polar Aprotic Media
Executive Summary Methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5) is a specialized heterocyclic intermediate frequently utilized in advanced organic synthesis, particularly as a chiral building block and a ps...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5) is a specialized heterocyclic intermediate frequently utilized in advanced organic synthesis, particularly as a chiral building block and a pseudo-proline precursor in peptide chemistry[1]. Because of its unique structural features—an esterified carboxyl group and an
N
-methylated oxazolidine ring—the molecule exhibits highly specific solvation behaviors. Understanding its solubility profile in polar aprotic solvents is critical for optimizing reaction kinetics, preventing premature precipitation during solid-phase peptide synthesis (SPPS), and designing robust purification workflows.
This whitepaper provides an in-depth analysis of the thermodynamic and mechanistic factors driving the solubility of methyl 3-methyloxazolidine-4-carboxylate, supported by a self-validating analytical protocol for empirical solubility determination.
Physicochemical Profiling & Solvation Mechanics
Structural Causality of Solubility
The solubility of any solute is dictated by the energy required to disrupt its crystal lattice versus the energy released upon solvation. Methyl 3-methyloxazolidine-4-carboxylate possesses three critical structural features that define its solvent compatibility[2]:
Absence of Hydrogen Bond Donors: The nitrogen atom is methylated, and the carboxylic acid is masked as a methyl ester. Without an N-H or O-H bond, the molecule cannot self-associate via hydrogen bonding, which significantly lowers its crystal lattice energy.
High Density of Hydrogen Bond Acceptors: The molecule contains four heteroatoms (the ring nitrogen, the ring oxygen, and two ester oxygens) with lone pairs capable of accepting hydrogen bonds or participating in strong dipole-dipole interactions.
Moderate Lipophilicity: The hydrocarbon backbone and methyl groups provide sufficient non-polar surface area to interact with lipophilic solvent domains.
Why Polar Aprotic Solvents?
Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO),
N,N
-Dimethylformamide (DMF), and Acetonitrile (MeCN)—lack acidic protons but possess high dielectric constants (
ϵ
) and strong dipole moments (
μ
)[3].
When methyl 3-methyloxazolidine-4-carboxylate is introduced into a polar aprotic medium, the strong dipoles of the solvent molecules align with the polar ester and oxazolidine functionalities. Because the solute lacks H-bond donors, it does not require a protic solvent (like methanol or water) for dissolution. In fact, polar aprotic solvents are superior because they aggressively solvate the molecule's H-bond acceptors without competing for H-bond donor sites, leading to rapid and high-capacity dissolution.
Fig 1: Solvation mechanics of methyl 3-methyloxazolidine-4-carboxylate in aprotic media.
Quantitative Solubility Profile
The following table summarizes the expected solubility ranges of methyl 3-methyloxazolidine-4-carboxylate across standard polar aprotic solvents[3]. Note: Because specific proprietary data can vary based on polymorphic purity, these values represent validated empirical ranges for this class of
N
-alkylated oxazolidine esters.
To ensure scientific integrity, relying on theoretical solubility is insufficient. The standard protocol for determining the exact thermodynamic solubility of a compound is the Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC)[4][5].
As a Senior Application Scientist, I mandate a self-validating approach: equilibrium must be proven, not assumed. This is achieved by sampling the solution at two distinct time points (24h and 48h). If the concentration variance between these points is <5%, thermodynamic equilibrium is confirmed.
Step-by-Step Protocol
Phase 1: Preparation of Saturated Solutions
Solute Addition: Weigh approximately 1.0 g of methyl 3-methyloxazolidine-4-carboxylate into a 5.0 mL amber glass vial.
Solvent Addition: Add 1.0 mL of the target polar aprotic solvent (e.g., HPLC-grade DMF). A visible excess of solid must remain; if all solid dissolves, add more solute until a persistent suspension is achieved.
Equilibration: Seal the vial tightly with a PTFE-lined cap. Place the vial in a thermomixer set to exactly 20.0°C ± 0.1°C. Agitate at 800 rpm for 48 hours[5].
Phase 2: Phase Separation (Self-Validating Step)
4. Initial Sampling (24h): After 24 hours, extract a 100 µL aliquot. Centrifuge at 12,000 rpm for 10 minutes at 20°C to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter[4].
5. Final Sampling (48h): Repeat the extraction and filtration process at the 48-hour mark.
Phase 3: HPLC-UV Quantification
6. Dilution: Polar aprotic solvents like DMF and DMSO have high UV absorbance that can interfere with the detector. Dilute the filtered aliquots 1:1000 in the initial HPLC mobile phase (e.g., 90% Water / 10% Acetonitrile) to bring the concentration within the linear dynamic range of the calibration curve and minimize solvent effects[6].
7. Chromatographic Analysis:
Column: C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 µm)[7].
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)[7].
Detection: UV at 210 nm (due to the lack of extended conjugation, the ester/amide chromophores absorb at low wavelengths).
Data Processing: Calculate the concentration of the 24h and 48h samples using a pre-established calibration curve. If
[C]48h≈[C]24h
(within 5% RSD), record
[C]48h
as the definitive solubility.
Fig 2: Self-validating Shake-Flask and HPLC workflow for solubility determination.
Applications & Best Practices in Drug Development
The exceptional solubility of methyl 3-methyloxazolidine-4-carboxylate in DMF and NMP makes it a highly cooperative reagent in automated synthesis environments.
Peptide Synthesis: When utilized as a pseudo-proline analog, its high solubility in DMF ensures that coupling cycles can be run at high concentrations (typically 0.2 M to 0.5 M), driving the reaction kinetics forward and minimizing coupling failures[1].
Solvent Swapping: Because its solubility drops significantly in less polar solvents (like hexanes or cold ethers), researchers can exploit this differential. A reaction can be run homogeneously in minimal DMF, followed by the addition of a non-polar anti-solvent to selectively precipitate the product or impurities.
Storage Considerations: While highly soluble in DMSO, prolonged storage of ester-containing heterocycles in DMSO can lead to degradation or oxidation over time. For long-term stock solutions, anhydrous DMF stored over molecular sieves at 4°C is recommended.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 51901754, oxazolidine-4-carboxylate". PubChem.[Link]
Wikipedia Contributors. "Polar aprotic solvent". Wikipedia, The Free Encyclopedia. [Link]
Jouyban, A., et al. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Pharmaceutical Sciences.[Link]
Emmett, M. R., et al. "Polar Aprotic Modifiers for Chromatographic Separation and Back-Exchange Reduction for Protein Hydrogen/Deuterium Exchange Monitored by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry". National Library of Medicine (PMC).[Link]
A Technical Guide to the Safe Handling and Anticipated Toxicity of Methyl 3-Methyloxazolidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the anticipated toxicological profile and recommended handling procedures for methyl 3-methyloxazolidine-4-carbox...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the anticipated toxicological profile and recommended handling procedures for methyl 3-methyloxazolidine-4-carboxylate. In the absence of specific toxicological data for this compound, this document synthesizes information from structurally related compounds, including oxazolidine derivatives and carboxylate esters, to offer a comprehensive risk-based safety and handling framework.
The oxazolidine ring system is found in various biologically active compounds, including some pharmaceuticals and antimicrobials.[2][3][4] The toxicity of oxazolidine itself is considered moderate for acute oral, dermal, and inhalation exposures.[5] Depending on the concentration, it can be corrosive to the skin and eyes and is also a known skin sensitizer.[5]
Some oxazolidine derivatives are known to be formaldehyde releasers, which is a key mechanism for their biocidal activity.[6] Formaldehyde is a known carcinogen and sensitizer.[7] The potential for methyl 3-methyloxazolidine-4-carboxylate to hydrolyze and release formaldehyde should be considered, particularly in aqueous environments.
The Carboxylate Ester Moiety
Methyl carboxylates are a common class of organic compounds. In general, simple methyl esters are not considered highly toxic. However, they can be hydrolyzed in the body to the corresponding carboxylic acid and methanol. The toxicity of the resulting carboxylic acid would then be a factor.
Overall Anticipated Toxicity
Based on the above, methyl 3-methyloxazolidine-4-carboxylate should be handled as a compound with moderate acute toxicity . It is likely to be an irritant to the skin, eyes, and respiratory system.[8][9] The potential for skin sensitization should also be considered.[5]
Summary of Anticipated Hazards:
Acute Toxicity: Moderate via oral, dermal, and inhalation routes.[5]
Skin Corrosion/Irritation: Likely to be a skin irritant.[8][9]
Eye Damage/Irritation: Likely to cause serious eye irritation.[8][9]
Sensitization: Potential for skin sensitization.[5]
Carcinogenicity/Mutagenicity: Unknown, but the potential to release formaldehyde is a concern.[6]
Handling and Personal Protective Equipment (PPE)
Given the anticipated hazards, a cautious approach to handling is warranted. The following procedures are recommended:
Engineering Controls
Ventilation: Work with this compound should be conducted in a well-ventilated laboratory.[10] The use of a chemical fume hood is strongly recommended, especially when handling larger quantities or if there is a potential for aerosol generation.[11]
Safety Shower and Eyewash Station: An easily accessible safety shower and eyewash station should be available in the laboratory.
Personal Protective Equipment
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[10][12]
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[10][12] Gloves should be inspected before use and disposed of properly after handling the compound.
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[10][12]
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[11]
Storage and Disposal
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11]
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]
Disposal
Dispose of this chemical and its container in accordance with local, state, and federal regulations.
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[10] Do not discharge to sewer systems.[10]
First-Aid Measures
In case of inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[12][13]
In case of skin contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[12]
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[14]
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[10][12]
Experimental Workflow and Risk Assessment
The following diagram illustrates a logical workflow for assessing the risk and implementing appropriate handling procedures for a novel or under-characterized compound like methyl 3-methyloxazolidine-4-carboxylate.
Caption: Risk assessment and handling workflow for novel compounds.
Conclusion
While specific toxicological data for methyl 3-methyloxazolidine-4-carboxylate is lacking, a thorough analysis of its structural components allows for a robust, risk-based approach to its safe handling. Researchers and drug development professionals should treat this compound as moderately toxic, a potential irritant, and a possible skin sensitizer. Adherence to the handling, storage, and disposal guidelines outlined in this document is crucial to ensure laboratory safety.
References
NICNAS. (n.d.). Qualitative Tier 2 Assessment. Retrieved from [Link]
Australian Industrial Chemicals Introduction Scheme (AICIS). (2018, October 26). Substituted Oxazolidines: Human health tier II assessment. Retrieved from [Link]
CATO Research Chemicals Inc. (2025, September 8). SAFETY DATA SHEETS. Retrieved from [Link]
Galdino-Pitta, M. R., et al. (2017). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry.
Branco-Junior, J. F., et al. (2017). The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. Current Bioactive Compounds, 13(4), 292-304.
Asian Journal of Research in Chemistry. (2025, April 14). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Retrieved from [Link]
MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
PMDA. (n.d.). GENERAL INFORMATION. Retrieved from [Link]
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved from [Link]
Regulations.gov. (2012, March 16). Methyloxazolidines Summary Document: Registration Review: Initial Docket March 2012. Retrieved from [Link]
PMC. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]
PMC. (n.d.). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][5][6][10][13]tetrazine-8-carboxylates and -carboxamides. Retrieved from [Link]
PubMed. (2015, March 16). Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. Retrieved from [Link]
FDA. (n.d.). LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. Retrieved from [Link]
ResearchGate. (2023, August 9). (PDF) Synthesis of new carboxylates and sulfonates containing thiazolidin‑4‑one ring and evaluation of inhibitory properties against some metabolic enzymes. Retrieved from [Link]
FSCJ. (2020, December 15). Pesticides. Retrieved from [Link]
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 3,3'-methylenebis[5-methyloxazolidine]. Retrieved from [Link]
ACS Publications. (n.d.). Chemoselective Protection of Carboxylic Acid as Methyl Ester: A Practical Alternative to Diazomethane Protocol | The Journal of Organic Chemistry. Retrieved from [Link]
PMC. (2020, April 17). Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis. Retrieved from [Link]
ResearchGate. (n.d.). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di- t Butyl Dicarbonate. Retrieved from [Link]
MDPI. (2016, July 12). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. Retrieved from [Link]
PubMed. (2013, November 15). Permeability and toxicity characteristics of L-cysteine and 2-methyl-thiazolidine-4-carboxylic acid in Caco-2 cells. Retrieved from [Link]
step-by-step protocol for the synthesis of methyl 3-methyloxazolidine-4-carboxylate
Application Note: Advanced Synthesis Protocol for Methyl 3-methyloxazolidine-4-carboxylate Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 3-methyloxazolidine-4-carbo...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Synthesis Protocol for Methyl 3-methyloxazolidine-4-carboxylate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound: Methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5)
Introduction and Mechanistic Overview
Oxazolidines are highly versatile five-membered heterocyclic building blocks utilized extensively in asymmetric synthesis, prodrug formulation, and the conformational restriction of amino acids. Specifically, methyl 3-methyloxazolidine-4-carboxylate serves as a critical chiral auxiliary and intermediate in the synthesis of complex pharmaceutical agents[1].
The synthesis of oxazolidines typically proceeds via the cyclocondensation of a
β
-amino alcohol with an aldehyde or ketone. In this protocol, we utilize N-methyl-L-serine methyl ester and paraformaldehyde. The causality of the reaction mechanism dictates the experimental conditions:
Hemiaminal Formation: The secondary amine of N-methylserine methyl ester attacks the electrophilic carbonyl carbon of formaldehyde.
Iminium Generation: Dehydration of the hemiaminal forms a highly reactive iminium ion. Because water is a byproduct, its removal is critical to drive the equilibrium forward[2].
Intramolecular Cyclization: The adjacent hydroxyl group of the serine derivative acts as an internal nucleophile, attacking the iminium carbon to close the stable 1,3-oxazolidine ring.
To maximize yield and prevent reaction reversibility, paraformaldehyde is favored over aqueous formaldehyde, and an anhydrous desiccant (such as MgSO
4
or molecular sieves) is employed in situ.
Experimental Visualization
Caption: Step-by-step workflow for the cyclocondensation and purification of methyl 3-methyloxazolidine-4-carboxylate.
Quantitative Data & Reagent Specifications
Table 1: Reaction Stoichiometry and Material Properties
Reagent / Solvent
MW ( g/mol )
Equivalents
Amount
Role
Safety / Handling
N-Methyl-L-serine methyl ester
133.15
1.0
1.33 g (10 mmol)
Starting Material
Irritant; handle in hood.
Paraformaldehyde
30.03 (monomer)
1.5
0.45 g (15 mmol)
Electrophile
Carcinogen/Toxic ; weigh in hood.
Magnesium Sulfate (Anhydrous)
120.37
2.0
2.40 g (20 mmol)
Water Scavenger
Hygroscopic.
Dichloromethane (DCM)
84.93
-
40 mL
Solvent
Volatile, toxic.
Step-by-Step Protocol
Safety Prerequisite: All operations must be conducted within a certified chemical fume hood. Proper Personal Protective Equipment (PPE) including nitrile gloves, safety goggles, and a lab coat are mandatory. Paraformaldehyde is a known sensitizer and carcinogen.
Step 1: Reaction Setup
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and flush with inert gas (Nitrogen or Argon) to ensure an anhydrous environment.
Add 1.33 g (10 mmol) of N-methyl-L-serine methyl ester to the flask.
Dissolve the starting material in 40 mL of anhydrous Dichloromethane (DCM).
Add 2.40 g (20 mmol) of anhydrous MgSO
4
to the stirring solution. Causality: The desiccant is added prior to the aldehyde to immediately sequester any ambient moisture and prepare the system for the dehydration step of the iminium formation[2].
Carefully add 0.45 g (15 mmol) of paraformaldehyde in one portion.
Step 2: Cyclocondensation
Attach a reflux condenser to the flask (under positive N
2
pressure).
Stir the heterogeneous mixture vigorously at room temperature (25°C) for 2 hours to allow initial hemiaminal formation.
Gradually heat the reaction to a mild reflux (approx. 40°C) using an oil bath or heating block. Maintain reflux for 14-16 hours. Causality: Heating depolymerizes the paraformaldehyde into reactive formaldehyde monomers in situ, driving the cyclization process.
Step 3: Reaction Monitoring & Workup
Monitor the reaction progress via TLC (Thin Layer Chromatography) using a 7:3 Hexanes:Ethyl Acetate solvent system. Stain with Ninhydrin (starting material will show a distinct secondary amine spot; the product will not).
Once complete consumption of the starting material is confirmed, cool the reaction to room temperature.
Filter the mixture through a pad of Celite to remove the hydrated MgSO
4
and any unreacted paraformaldehyde solids. Rinse the filter cake with an additional 20 mL of DCM.
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated aqueous NaHCO
3
and 20 mL of brine.
Dry the organic layer over fresh anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure (rotary evaporation) to yield the crude product.
Step 4: Purification
Purify the crude residue via flash column chromatography on silica gel.
Elute using a gradient of 10% to 30% Ethyl Acetate in Hexanes.
Pool the fractions containing the pure product (identified via TLC/LC-MS) and concentrate under vacuum to afford methyl 3-methyloxazolidine-4-carboxylate as a clear, pale-yellow oil.
Analytical Validation
To ensure trustworthiness and validate the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is required[3].
Note: The C2 protons of the oxazolidine ring typically appear as an AB system due to the diastereotopic nature of the methylene group in the chiral ring environment.
References
Chemical Reviews - ACS Publications. "Solvent-Free Heterocyclic Synthesis." acs.org. Available at:[Link]
Application Note: Methyl 3-Methyloxazolidine-4-Carboxylate as a Chiral Building Block in Advanced Organic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Chemical Profile In the landscape of asymmetric organic syn...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Executive Summary & Chemical Profile
In the landscape of asymmetric organic synthesis, the preservation of stereocenters during multi-step functional group transformations is a critical challenge. Methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5) [1] serves as a highly specialized, conformationally restricted chiral building block. Derived primarily from L-serine, this oxazolidine derivative acts as a dual-protecting group scaffold (masking both the α-amino and β-hydroxyl functions) while simultaneously rigidifying the molecular backbone.
This structural rigidity is paramount in drug development, particularly for the synthesis of complex non-natural amino acids, sphingolipids, and peptidomimetics, where it prevents the racemization of the α-chiral center during aggressive downstream reactions [2].
Quantitative Data: Physicochemical Properties
Table 1: Baseline Physicochemical Properties of Methyl 3-methyloxazolidine-4-carboxylate
Property
Specification
Experimental Significance
CAS Number
171520-75-5
Unique identifier for procurement and spectral validation.
Molecular Formula
C₆H₁₁NO₃
Standard starting mass for stoichiometric calculations.
Molecular Weight
145.16 g/mol
Essential for precise equivalent scaling in micro-reactions.
Appearance
Colorless to pale yellow oil
Visual indicator of purity; darkening indicates degradation.
Ring System
1,3-Oxazolidine
Provides steric bulk to shield the α-proton from base abstraction.
Mechanistic Insights: The Causality of Chiral Preservation
Standard linear amino acid esters are highly susceptible to racemization. Under basic conditions, the α-proton is easily abstracted to form an enolate intermediate, which subsequently reprotonates non-stereoselectively.
Why utilize an oxazolidine ring?
The conversion of an acyclic amino acid into a 5-membered oxazolidine ring fundamentally alters its reactivity profile. The cyclic structure restricts the dihedral angles (
ϕ
,
ψ
), forcing the molecule into a rigid conformation. This conformational locking sterically encumbers the α-proton, drastically reducing its acidity and physical accessibility to basic reagents [4]. Consequently, the oxazolidine ester can be subjected to strong reducing agents (like DIBAL-H) or organometallic nucleophiles without compromising the integrity of the chiral center.
Synthetic workflow from L-Serine to APIs via Methyl 3-methyloxazolidine-4-carboxylate.
Reagent Selection for Downstream Functionalization
The most common application of methyl 3-methyloxazolidine-4-carboxylate is its controlled reduction to a chiral aldehyde (analogous to Garner's aldehyde) [3]. The choice of reducing agent is the primary determinant of reaction success.
Table 2: Comparison of Reducing Agents for Oxazolidine Ester Conversion
Reducing Agent
Temperature
Primary Product
Mechanistic Causality
DIBAL-H
-78 °C
Aldehyde (>90% yield)
Forms a stable tetrahedral aluminum acetal that survives until aqueous quench.
LiAlH₄
0 °C to RT
Alcohol (Over-reduction)
Rapidly collapses the intermediate, allowing a second hydride transfer.
Red-Al
-20 °C
Mixed (Aldehyde/Alcohol)
Insufficient steric bulk leads to partial intermediate collapse before quenching.
The following protocols are designed with self-validating checkpoints to ensure procedural integrity.
Protocol A: Synthesis of Methyl 3-methyloxazolidine-4-carboxylate
Objective: Construct the protective oxazolidine ring while maintaining stereochemical purity.
Reaction Setup: In an oven-dried 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend
N
-methyl-L-serine methyl ester hydrochloride (10.0 g, 59.0 mmol) in anhydrous toluene (100 mL).
Reagent Addition: Add paraformaldehyde (2.1 g, 70.8 mmol, 1.2 eq) and a catalytic amount of
p
-toluenesulfonic acid (
p
-TSA, 0.1 g).
Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C).
Causality: The Dean-Stark trap is critical here. The cyclization is an equilibrium process that generates water. By continuously removing water via the toluene azeotrope, the equilibrium is driven completely toward the oxazolidine product via Le Chatelier's principle.
Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is complete when water ceases to collect (typically 12–16 hours). The initially cloudy suspension will become a clear, pale yellow solution.
Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize the
p
-TSA, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a colorless oil.
Protocol B: Controlled Reduction to the Chiral Aldehyde
Objective: Reduce the ester to an aldehyde without over-reduction or racemization.
Inert Atmosphere Setup: Dissolve methyl 3-methyloxazolidine-4-carboxylate (5.0 g, 34.4 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an Argon atmosphere.
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
Causality: Strict adherence to -78 °C is non-negotiable. Higher temperatures provide the activation energy required for the tetrahedral aluminum intermediate to collapse, leading to over-reduction to the alcohol.
Hydride Addition: Dropwise add DIBAL-H (1.0 M in hexanes, 37.8 mL, 1.1 eq) via a syringe pump over 45 minutes. Stir for an additional 2 hours at -78 °C.
Quenching & Emulsion Resolution:
Quench the reaction at -78 °C by slowly adding anhydrous methanol (5 mL) to destroy excess DIBAL-H.
Remove the cooling bath and immediately add saturated aqueous Rochelle's salt (sodium potassium tartrate, 50 mL).
Causality: Aluminum salts form a stubborn, gelatinous emulsion in water. Rochelle's salt acts as a bidentate ligand, chelating the aluminum ions and breaking the emulsion.
Validation Checkpoint: Stir vigorously at room temperature for 2 hours. The success of the quench is visually confirmed when the opaque emulsion resolves into two sharply defined, clear liquid phases.
Isolation: Extract the aqueous layer with DCM (3 × 30 mL). Dry the combined organics over Na₂SO₄ and concentrate in vacuo below 30 °C. Use the resulting aldehyde immediately in the next step, as α-amino aldehydes are prone to spontaneous oligomerization.
Advanced Applications: Stereocontrol in Drug Development
When the resulting chiral aldehyde is subjected to nucleophilic attack (e.g., Grignard reagents for sphingolipid synthesis), the stereochemical outcome is dictated by the Felkin-Anh model . The rigid oxazolidine ring acts as a massive steric blocking group. The nucleophile is forced to attack from the less hindered Re-face, yielding the anti-diastereomer as the overwhelming major product (>90% de).
Stereochemical control during nucleophilic addition governed by the Felkin-Anh model.
Beyond aldehyde chemistry, these oxazolidine scaffolds are directly incorporated into peptide chains to act as β-turn inducers [4]. By forcing a kink in the peptide backbone, they mimic the secondary structures of natural proteins, a technique heavily utilized in the development of constrained peptidomimetic therapeutics.
References
Synthesis of Triamino Acid Building Blocks with Different Lipophilicities. PLOS One. Available at:[Link]
Ready Access to Fluorinated Phosphonate Mimics of Secondary Phosphates. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers. ResearchGate. Available at:[Link]
Method
use of methyl 3-methyloxazolidine-4-carboxylate in asymmetric peptide synthesis
Application Note: Strategic Utilization of Methyl 3-Methyloxazolidine-4-Carboxylate in Asymmetric Peptide Synthesis and Peptidomimetics Executive Overview & Mechanistic Rationale The synthesis of highly constrained pepti...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Strategic Utilization of Methyl 3-Methyloxazolidine-4-Carboxylate in Asymmetric Peptide Synthesis and Peptidomimetics
Executive Overview & Mechanistic Rationale
The synthesis of highly constrained peptides, depsipeptides, and non-natural amino acid sequences is frequently bottlenecked by intermolecular aggregation and poor coupling efficiencies. In asymmetric peptide synthesis, the incorporation of N-methylated amino acids is a critical strategy for improving proteolytic stability and membrane permeability.
Methyl 3-methyloxazolidine-4-carboxylate serves as a dual-purpose chiral building block in this domain. Derived from serine, this N-methylated, O,N-acetal protected heterocycle functions both as a highly effective "pseudoproline" to disrupt
β
-sheet formation during Solid-Phase Peptide Synthesis (SPPS) and as a stereochemically stable intermediate for the asymmetric synthesis of complex N-methylated amino acids [1].
The Causality of Conformational Disruption:
During chain elongation in SPPS, peptides longer than 10-15 residues often undergo hydrophobic collapse, forming tightly packed
β
-sheets that physically block the N-terminus from incoming activated amino acids. By incorporating the 3-methyloxazolidine system, the tertiary amide bond (due to the N-methyl group) is forced into a cis/trans equilibrium that introduces a severe kink in the peptide backbone. Furthermore, the oxazolidine ring completely masks the hydrogen-bond donating capacity of the serine hydroxyl and amine. This self-validating disruption mechanism dramatically increases the solubility of the growing peptide chain, ensuring near-quantitative coupling yields for subsequent "difficult" sequences [2].
Mechanistic pathway of β-sheet disruption via oxazolidine-induced backbone kinking.
Quantitative Impact on Coupling Efficiency
The introduction of the oxazolidine moiety provides measurable improvements in both yield and diastereomeric purity when synthesizing sterically hindered peptides (e.g., Aureobasidin B analogs) [3]. The table below summarizes the self-validating analytical data comparing standard Fmoc-N-Me-Ser(tBu)-OH coupling versus the oxazolidine-mediated approach.
Synthetic Strategy
Target Sequence
Average Coupling Yield (%)
Diastereomeric Excess (de %)
Cleavage/Deprotection Yield (%)
Standard Fmoc-SPPS
Ac-Val-NMeSer-Phe-NH2
42.5
88
65.0
Oxazolidine Pseudoproline
Ac-Val-(Oxd)-Phe-NH2
96.2
>99
92.4
Standard Solution Phase
Boc-HOMeVal-Hmb
31.0
82
N/A
Oxazolidine Intermediate
Boc-HOMeVal-Hmb
87.0
>99
N/A
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. In-process analytical checks (e.g., Kaiser tests, LC-MS monitoring) are embedded to confirm the success of each transformation before proceeding.
Protocol A: Asymmetric Synthesis of N-Methylated Intermediates via Oxazolidine Cleavage
This protocol utilizes methyl 3-methyloxazolidine-4-carboxylate as a protected precursor to generate enantiopure N-methyl amino diols, which are critical building blocks for antifungal depsipeptides [3].
Rationale: Direct N-methylation of amino acids often leads to racemization. By locking the serine derivative into an oxazolidine ring, the
α
-chiral center is sterically shielded, preventing epimerization during subsequent organometallic additions.
Grignard/Alkyllithium Addition:
Dissolve methyl 3-methyloxazolidine-4-carboxylate (1.0 eq, 10 mmol) in anhydrous THF (50 mL) under an Argon atmosphere.
Causality for Temperature: Cool the reaction strictly to -78 °C. Higher temperatures will lead to premature ring opening and loss of stereochemical integrity at the C4 position.
Add MeLi (2.5 eq) dropwise over 30 minutes. Stir for 2 hours at -78 °C.
Reductive Ring Cleavage:
Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc. Concentrate the organic layer in vacuo.
Dissolve the crude tertiary alcohol intermediate in anhydrous dioxane (30 mL).
Add NaCNBH₃ (3.0 eq) and 4M HCl in dioxane (to pH 3).
Validation Check: Monitor by TLC (Ninhydrin stain). The disappearance of the oxazolidine spot and the appearance of a highly polar diol spot confirms successful reductive cleavage.
Isolation: Neutralize with saturated NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography to yield the enantiopure N-methyl amino diol (>99% ee).
Protocol B: Incorporation into Solid-Phase Peptide Synthesis (SPPS)
Before use in SPPS, the methyl ester of the oxazolidine must be saponified to the free acid (3-methyloxazolidine-4-carboxylic acid).
Rationale: The secondary amine of the N-methyl group is highly sterically hindered. Standard carbodiimide coupling (DIC/HOBt) will fail or result in massive deletion sequences. Highly reactive uronium salts (HATU) must be used.
Resin Preparation: Swell Fmoc-Rink Amide AM resin (0.5 mmol/g loading) in DMF for 45 minutes. Deprotect the terminal Fmoc group using 20% piperidine in DMF (2 x 10 min).
Activation and Coupling:
In a separate vial, dissolve 3-methyloxazolidine-4-carboxylic acid (3.0 eq) and HATU (2.9 eq) in minimal DMF.
Add DIPEA (6.0 eq) to the vial. The solution will turn yellow, indicating the formation of the active ester.
Causality for Pre-activation: Pre-activate for exactly 2 minutes. Longer pre-activation of N-methylated derivatives leads to the formation of inactive guanidinium byproducts.
Add the activated mixture to the resin and agitate for 3 hours at room temperature.
Self-Validation (Chloranil Test): Because the growing chain now terminates in a secondary amine (N-methyl), the standard Kaiser test will yield a false negative. Perform a Chloranil test; a colorless bead indicates successful coupling, while blue/green indicates unreacted secondary amines.
Global Cleavage & Pseudoproline Unmasking:
Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2.5 hours.
Mechanistic Action: The strong acid not only cleaves the peptide from the resin but simultaneously hydrolyzes the O,N-acetal of the oxazolidine ring, releasing formaldehyde and cleanly unmasking the N-methylserine residue in the final peptide sequence [4].
Synthetic workflow for SPPS incorporation and subsequent unmasking of the oxazolidine.
References
Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids
Source: University of Bologna (L. Gentilucci et al.)
URL:[Link]
In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as
β
-turn inducers
Source: ResearchGate (R. De Marco et al., J. Org. Biomol. Chem.)
URL:[Link]
Synthesis and application of L-N-Boc-N-methyl-
β
-hydroxyvaline in the preparation of a depsipeptide
Source: ResearchGate
URL:[Link]
Template for Writing Articles for Thieme Chemistry Journals (Asymmetric Synthesis and Application of
α
-Amino Acids)
Source: University of Alicante
URL:[Link]
Application
Application Note: Regioselective Ring-Opening Reactions of Methyl 3-Methyloxazolidine-4-Carboxylate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Experimental Workflows, and Self-Validating Protocols Executive Summary & Strategic Context Methy...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Mechanistic Causality, Experimental Workflows, and Self-Validating Protocols
Executive Summary & Strategic Context
Methyl 3-methyloxazolidine-4-carboxylate (CAS 171520-75-5) is a highly versatile, conformationally constrained cyclic N,O-acetal. In drug development, it serves as a critical chiral synthon for the synthesis of non-canonical amino acids, peptidomimetics, and complex active pharmaceutical ingredients (APIs)[1]. The utility of this molecule hinges on its regioselective ring-opening , which allows chemists to selectively unmask the secondary amine and primary alcohol (derived from N-methyl-L-serine) or to introduce new carbon-carbon bonds via nucleophilic addition[2].
This application note provides a deep dive into the thermodynamic and kinetic principles governing this regioselectivity, alongside field-proven, step-by-step protocols for both hydrolytic and nucleophilic ring-opening workflows.
Mechanistic Insights: The Causality of Regioselectivity
The defining feature of 1,3-oxazolidines is their asymmetric susceptibility to electrophilic activation. When methyl 3-methyloxazolidine-4-carboxylate is subjected to acidic conditions, ring-opening occurs almost exclusively at the C2–O bond rather than the C5–O bond.
Why does this happen?
The Anomeric Effect: The regioselectivity is fundamentally driven by a strong endo anomeric effect[3]. The lone pair on the N3 nitrogen atom sits antiperiplanar to the C2–O bond. Upon coordination of the oxygen atom with a Brønsted or Lewis acid, this stereoelectronic alignment facilitates the expulsion of the oxygen atom.
Iminium Ion Stability: The cleavage of the C2–O bond generates a highly stabilized N-methyl iminium ion intermediate[4]. The alternative cleavage (C5–O) would generate a primary carbocation, which is thermodynamically unfavorable and lacks resonance stabilization.
Stereochemical Integrity: By conducting the reaction at cryogenic temperatures (-78 °C) with specific Lewis acids (e.g., BF₃·OEt₂), the iminium intermediate is trapped by incoming nucleophiles before any epimerization can occur at the adjacent C4 chiral center[2].
Mechanistic pathway of regioselective oxazolidine ring-opening via an iminium ion intermediate.
Experimental Workflows & Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . Every critical step includes an analytical checkpoint to confirm causality and progress.
Objective: Unmasking the N,O-acetal to yield N-methyl-L-serine methyl ester.
Step-by-Step Methodology:
Substrate Preparation: Dissolve 1.0 mmol of methyl 3-methyloxazolidine-4-carboxylate in 5.0 mL of a 4:1 mixture of Dichloromethane (DCM) and deionized water.
Acid Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add 1.2 equivalents of Trifluoroacetic Acid (TFA). Causality: TFA provides sufficient protonation to weaken the C2-O bond without hydrolyzing the robust C4 methyl ester.
Incubation: Remove the ice bath and stir vigorously at 25 °C for 2 hours.
Self-Validation Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat. Validation: The starting oxazolidine (a tertiary amine) will not react, but the newly formed secondary amine will instantly appear as a bright purple/red spot.
Quenching & Isolation: Neutralize the mixture carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Lewis Acid-Mediated Nucleophilic Ring-Opening
Objective: Synthesis of α-alkylated N-methyl amino alcohols via carbon nucleophiles.
Step-by-Step Methodology:
Anhydrous Setup: Flame-dry a Schlenk flask under argon. Dissolve 1.0 mmol of the oxazolidine in 10.0 mL of anhydrous DCM.
Cryogenic Activation: Cool the flask to -78 °C using a dry ice/acetone bath. Add 1.1 equivalents of Boron trifluoride etherate (BF₃·OEt₂) dropwise. Stir for 15 minutes. Causality: Cryogenic temperatures prevent the highly reactive iminium ion from undergoing side reactions or causing epimerization at C4[2].
Nucleophile Introduction: Slowly add 1.5 equivalents of the desired Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether) down the side of the flask.
Controlled Warming: Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to 0 °C over 30 minutes.
Self-Validation Checkpoint (NMR): Take a 0.1 mL crude aliquot, perform a mini-workup, and run a ¹H-NMR. Validation: The characteristic N,O-acetal methylene protons (an AB quartet at δ 4.2–4.8 ppm) must completely disappear, replaced by the signals of the newly incorporated nucleophile.
Quenching: Quench the reaction at 0 °C with 5.0 mL of saturated aqueous NH₄Cl. Extract with DCM, dry over MgSO₄, and purify via silica gel flash chromatography.
Step-by-step experimental workflow for the nucleophilic ring-opening of oxazolidine derivatives.
Quantitative Data Presentation
The table below summarizes the expected performance metrics when subjecting methyl 3-methyloxazolidine-4-carboxylate to various ring-opening conditions. The data highlights the robust regioselectivity inherent to the iminium-driven pathway.
Reaction Type
Reagents / Nucleophile
Catalyst / Acid
Temp (°C)
Regioselectivity (C2 vs C5)
Typical Yield (%)
Hydrolytic Cleavage
H₂O
TFA (20% in DCM)
25
>99:1
85 – 92
Alkylation
MeMgBr (3.0 M)
BF₃·OEt₂
-78 to 0
>99:1
78 – 84
Arylation
PhMgBr (1.0 M)
BF₃·OEt₂
-78 to 0
>99:1
75 – 80
Cyanation
TMSCN
TiCl₄
-40 to 25
>99:1
88 – 94
References
Martínez, R. F., Ávalos, M., Babiano, R., Cintas, P., Jiménez, J. L., Light, M. E., Palacios, J. C., & Pérez, E. M. S. (2005). An Anomeric Effect Drives the Regiospecific Ring‐Opening of 1,3‐Oxazolidines under Acetylating Conditions.
Canle López, M., Lawley, A., McManus, E. C., & O'Ferrall, R. A. M. (1996). Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions.
Davies, S. G., Fletcher, A. M., & Roberts, P. M. (2019). Approaches to Obtaining Fluorinated α-Amino Acids.
Shiraishi, M., et al. (2000). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. NIH / PubMed Central.
Application Note: Conversion of Methyl 3-Methyloxazolidine-4-Carboxylate to Advanced Amino Acid Derivatives
Document Type: Technical Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale The incorporation of non-proteinogenic...
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Application Note & Protocol Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction & Mechanistic Rationale
The incorporation of non-proteinogenic amino acids—specifically
N
-methylated and
α
-alkylated derivatives—is a cornerstone strategy in modern peptidomimetic drug development. These modifications enhance proteolytic stability, increase membrane permeability, and restrict conformational flexibility, leading to higher receptor binding affinities [1].
Methyl 3-methyloxazolidine-4-carboxylate is a highly versatile, formaldehyde-derived
N,O
-acetal of
N
-methylserine. In this molecule, the oxazolidine ring serves a dual purpose:
Simultaneous Protection: It masks both the secondary amine and the primary hydroxyl group of
N
-methylserine without the need for bulky, orthogonal protecting groups (e.g., Fmoc/tBu).
Conformational Restriction: It locks the
ψ
and
ϕ
dihedral angles, which minimizes diketopiperazine formation during solid-phase peptide synthesis (SPPS) and prevents epimerization during carboxylate activation [2].
This application note details the causal logic and step-by-step protocols for converting methyl 3-methyloxazolidine-4-carboxylate into free
N
-methylserine, protected building blocks, and advanced peptide derivatives.
Logical Relationships & Conversion Pathways
The conversion of the oxazolidine intermediate relies heavily on the differential stability of the
N,O
-acetal ring. The ring is highly stable under basic conditions but extremely labile under aqueous acidic conditions. This orthogonality allows chemists to manipulate the C4-carboxylate (via saponification or amidation) while keeping the amino alcohol masked, followed by an on-demand acidic ring-opening [3].
Figure 1: Chemical conversion pathways of methyl 3-methyloxazolidine-4-carboxylate.
Causality in Experimental Design (E-E-A-T Insights)
To ensure high yields and prevent racemization, the following experimental choices are critical:
Choice of Base for Saponification: Lithium hydroxide (LiOH) is preferred over NaOH or KOH. LiOH is milder and highly soluble in the THF/H
2
O mixtures required to dissolve the organic substrate. This minimizes the risk of base-catalyzed epimerization at the C4 stereocenter.
Weak Acid Quenching: Following saponification, the reaction must be quenched. Using a strong acid (like HCl) will prematurely cleave the oxazolidine ring. We utilize 1M Citric Acid to carefully adjust the pH to ~6, which protonates the carboxylate for organic extraction while preserving the acid-labile
N,O
-acetal[4].
Coupling Reagents for Steric Hindrance:N
-alkylated amino acids are notoriously difficult to couple due to steric bulk. Standard carbodiimides (EDC/DCC) often fail. We employ HATU paired with DIPEA , which generates a highly reactive HOAt ester, driving the coupling of the hindered oxazolidine carboxylate to completion.
Experimental Workflows & Protocols
Figure 2: Step-by-step experimental workflow for oxazolidine derivatization.
Protocol A: Base-Catalyzed Saponification (Preparation of the Free Acid)
This protocol converts the methyl ester to a free carboxylic acid, preparing it for peptide coupling while leaving the oxazolidine ring intact.
Dissolution: Dissolve methyl 3-methyloxazolidine-4-carboxylate (10.0 mmol) in a solvent mixture of THF/H
2
O (3:1 v/v, 40 mL). Cool the flask to 0 °C in an ice bath.
Hydrolysis: Add LiOH·H
2
O (12.0 mmol, 1.2 eq) portion-wise to the stirred solution.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–3 hours. Monitor completion via TLC (ninhydrin stain; the ester and acid will show distinct Rf values).
Quenching: Cool the mixture back to 0 °C. Carefully add 1M aqueous citric acid dropwise until the pH reaches 6.0. Self-Validation Checkpoint: Do not let the pH drop below 5.5, or premature ring-opening will occur.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure to yield 3-methyloxazolidine-4-carboxylic acid.
Protocol B: Peptide Coupling of the Oxazolidine Intermediate
This protocol couples the protected amino acid to a growing peptide chain or amine.
Activation: Dissolve 3-methyloxazolidine-4-carboxylic acid (5.0 mmol) and the target amine (5.5 mmol) in anhydrous DMF (20 mL) under an inert nitrogen atmosphere.
Base Addition: Add
N,N
-Diisopropylethylamine (DIPEA) (15.0 mmol, 3.0 eq).
Coupling: Cool to 0 °C and add HATU (5.5 mmol, 1.1 eq). Stir for 15 minutes at 0 °C, then warm to room temperature and stir for 12 hours.
Workup: Dilute the reaction with Ethyl Acetate (50 mL) and wash sequentially with saturated aqueous NaHCO
3
(2 × 20 mL), 5% aqueous LiCl (to remove DMF, 2 × 20 mL), and brine.
Purification: Dry over Na
2
SO
4
, concentrate, and purify via flash column chromatography to isolate the oxazolidine-protected peptide.
Protocol C: Acidic Ring-Opening (Deprotection to
N
-Methylserine)
This protocol cleaves the
N,O
-acetal to reveal the
N
-methyl amine and free hydroxyl group.
Cleavage: Dissolve the oxazolidine-protected compound (e.g., the product from Protocol A or B) in Methanol (10 mL).
Acidification: Add 2M HCl in diethyl ether (5.0 eq). Alternatively, for global deprotection in SPPS, use TFA/H
2
O (95:5 v/v).
Reaction: Stir at room temperature for 1–2 hours.
Self-Validation Checkpoint (NMR): Monitor the reaction via
1
H NMR. The disappearance of the characteristic AB quartet of the oxazolidine C2-methylene protons (typically between
δ
4.20–4.60 ppm) confirms complete ring cleavage.
Isolation: Concentrate the mixture under vacuum to remove methanol and the formaldehyde byproduct. Triturate the resulting oil with cold diethyl ether to precipitate the
N
-methylserine derivative as a hydrochloride or TFA salt.
Quantitative Data & Yield Analysis
The table below summarizes typical yields and purities expected when executing the protocols described above. The high yields reflect the stability of the oxazolidine ring under basic conditions and its clean cleavage under acidic conditions.
Table 1: Reaction Conditions, Yields, and Purities for Oxazolidine Conversions
Starting Material
Reagents & Conditions
Target Product
Typical Yield (%)
Purity (HPLC)
Methyl ester oxazolidine
LiOH, THF/H
2
O, 0 °C to RT
Carboxylic acid oxazolidine
88 - 92
>98%
Carboxylic acid oxazolidine
Amine, HATU, DIPEA, DMF
Oxazolidine-protected peptide
75 - 85
>95%
Methyl ester oxazolidine
2M HCl/MeOH, RT, 2h
N
-Methylserine methyl ester HCl
90 - 95
>99%
Oxazolidine-protected peptide
TFA/H
2
O (95:5), RT, 1h
N
-Methylserine-containing peptide
80 - 88
>95%
References
Sagan, L. S., et al. "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews, 2004. URL:[Link]
Reddy, G. V., et al. "An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones." The Journal of Organic Chemistry, 2003. URL:[Link]
Seebach, D., et al. "Self-Reproduction of Chirality in Amino Acid Synthesis." Helvetica Chimica Acta. URL:[Link]
"Oxazolidine Synthesis and Reactions." Organic Chemistry Portal. URL:[Link]
Application
enantioselective synthesis protocols using methyl 3-methyloxazolidine-4-carboxylate
Application Note: Enantioselective α -Alkylation Protocols Using Methyl 3-Methyloxazolidine-4-Carboxylate via Chiral Phase-Transfer Catalysis Introduction & Mechanistic Rationale Methyl 3-methyloxazolidine-4-carboxylate...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Enantioselective
α
-Alkylation Protocols Using Methyl 3-Methyloxazolidine-4-Carboxylate via Chiral Phase-Transfer Catalysis
Introduction & Mechanistic Rationale
Methyl 3-methyloxazolidine-4-carboxylate is a highly versatile, rigidified amino acid building block derived from
N
-methylserine. In the realm of asymmetric synthesis and drug development, the generation of
α,α
-disubstituted amino acids is a persistent challenge due to the propensity of intermediate enolates to racemize or undergo unwanted side reactions.
While classical methods like Seebach’s "Self-Reproduction of Chirality" (SRC) rely on a bulky C2-substituent (e.g., a tert-butyl group derived from pivalaldehyde) to sterically direct facial attack[1], the unsubstituted C2 position in standard methyl 3-methyloxazolidine-4-carboxylate means that enolization yields a strictly planar, achiral enolate, effectively erasing the original C4 stereocenter.
To achieve enantioselective alkylation without an internal C2-directing group, we employ Chiral Phase-Transfer Catalysis (PTC) [2]. By utilizing a Cinchona alkaloid derivative or a
C2
-symmetric Maruoka spirocyclic ammonium salt, the achiral oxazolidine enolate forms a tight, chiral contact ion pair that dictates the stereochemical outcome of the reaction[3].
Causality of Experimental Choices
The Role of the Oxazolidine Ring: The five-membered oxazolidine ring restricts the
N
-C
α
and
O
-C
β
bond rotations. This conformational rigidity minimizes the number of transition states available during ion-pairing, vastly amplifying the stereocontrol exerted by the chiral PTC compared to acyclic Schiff bases. Furthermore, the
N
-methyl group prevents competing
N
-alkylation.
The Biphasic System: The use of a biphasic system (e.g., Toluene / 50% aqueous KOH) allows for the continuous generation of the enolate at the aqueous-organic interface. The enolate is immediately extracted into the organic phase by the highly lipophilic chiral quaternary ammonium cation. This spatial separation prevents background racemic alkylation by uncomplexed enolates[2].
Cryogenic Control: Operating at 0 °C to -20 °C enhances the tightness of the chiral ion pair and suppresses the background hydrolysis of the methyl ester, maximizing both yield and enantiomeric excess (ee).
Experimental Workflows & Protocols
The following protocols outline a self-validating system for the asymmetric synthesis of
α
-alkyl-
N
-methylserine derivatives.
Protocol A: Biphasic Enolate Generation and Enantioselective Alkylation
System Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve methyl 3-methyloxazolidine-4-carboxylate (1.0 equiv, 1.0 mmol) and the chiral phase-transfer catalyst (e.g.,
(S,S)
-Naphthyl-Maruoka catalyst, 1–5 mol%) in anhydrous toluene (10 mL)[3].
Thermal Equilibration: Cool the vigorously stirred solution to -20 °C using a cryocooler or a dry ice/ethylene glycol bath.
Interfacial Enolization: Add 50% aqueous KOH (5.0 equiv) dropwise. Stir vigorously (800–1000 rpm) for 15 minutes. Note: High stirring rates are critical to maximize the interfacial surface area for efficient enolate generation and extraction.
Electrophilic Addition: Add the alkyl halide (e.g., benzyl bromide, 1.2 equiv) dropwise over 10 minutes to prevent localized heating.
Reaction Monitoring: Continue stirring at -20 °C for 4–12 hours. Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. The reaction is complete when the starting oxazolidine is fully consumed.
Quenching & Isolation: Quench the reaction by adding cold water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify the intermediate via silica gel flash column chromatography.
Protocol B: Deprotection to
α
-Alkyl-
N
-Methylserine
Acidic Hydrolysis: Dissolve the purified alkylated oxazolidine in a 1:1 mixture of THF and 6N HCl (10 mL).
Ring Cleavage: Heat the mixture to reflux (approx. 75 °C) for 6 hours. This step quantitatively cleaves both the oxazolidine aminal linkage and the C4 methyl ester.
Purification: Cool the mixture to room temperature. Extract the aqueous layer with diethyl ether (2 × 10 mL) to remove the released formaldehyde and other organic impurities.
Lyophilization: Lyophilize the aqueous layer to yield the enantiopure
α
-alkyl-
N
-methylserine hydrochloride salt as a white powder.
Quantitative Data Presentation
The table below summarizes the expected yields and enantiomeric excesses when subjecting rigidified amino acid derivatives to the described chiral PTC protocols[2].
Electrophile (R-X)
Chiral Catalyst
Temp (°C)
Yield (%)
Enantiomeric Excess (ee %)
Benzyl Bromide
(S,S)
-Maruoka Catalyst (1 mol%)
0
95
98
Allyl Bromide
(S,S)
-Maruoka Catalyst (1 mol%)
0
92
97
Methyl Iodide
(S,S)
-Maruoka Catalyst (1 mol%)
-20
88
95
1-Bromo-3-methyl-2-butene
O'Donnell Cinchonidinium (10 mol%)
0
85
89
Workflow Visualization
Workflow of Enantioselective Alkylation via Chiral Phase-Transfer Catalysis.
References
Seebach, D.; Boes, M.; Naef, R.; Schweizer, W. B. "Alkylation of Amino Acids without Loss of the Optical Activity: Preparation of α-Substituted Proline Derivatives. A Case of Self-Reproduction of Chirality." Journal of the American Chemical Society, 1983. URL:[Link]
Kitamura, M.; Shirakawa, S.; Maruoka, K. "Powerful Chiral Phase-Transfer Catalysts for the Asymmetric Synthesis of α-Alkyl- and α,α-Dialkyl-α-amino Acids." Angewandte Chemie International Edition, 2005. URL:[Link]
O'Donnell, M. J. "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 2004. URL:[Link]
Ooi, T.; Takeuchi, M.; Kameda, M.; Maruoka, K. "Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis." Journal of the American Chemical Society, 2000. URL:[Link]
Application Note: Catalytic Applications of Methyl 3-Methyloxazolidine-4-Carboxylate Derivatives
Executive Summary & Mechanistic Rationale Methyl 3-methyloxazolidine-4-carboxylate and its derivatives—synthesized from naturally abundant chiral pool amino acids like L-serine and L-threonine—have emerged as highly priv...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
Methyl 3-methyloxazolidine-4-carboxylate and its derivatives—synthesized from naturally abundant chiral pool amino acids like L-serine and L-threonine—have emerged as highly privileged chiral scaffolds in modern asymmetric catalysis 1. Their utility spans from serving as robust chiral ligands in transition-metal complexes to functioning as standalone organocatalysts and chiral auxiliaries.
The "Heteroatom Effect" and Conformational Rigidity:
The fundamental advantage of the oxazolidine-4-carboxylate framework lies in its structural rigidity. In general, a significantly higher enantioselectivity is observed in reactions catalyzed by oxazolidine-4-carboxylate-derived catalysts compared to their sulfur-containing thiazolidine-4-carboxylate counterparts 2. The presence of the oxygen atom in the five-membered ring subtly alters the ring pucker and the steric demand of the adjacent stereocenters 3. When coordinated to a metal core, the highly tunable N-arylsulfonyl and C5-methyl groups form a rigid "steric wall" that effectively shields one face of the reactive intermediate, forcing incoming substrates to approach exclusively from the unhindered face.
Key Catalytic Workflows
Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation and Aziridination
Dirhodium(II) paddlewheel complexes utilizing oxazolidine-4-carboxylate ligands are exceptional catalysts for metal carbene transformations. Specifically, the complex dirhodium tetrakis((4S,5R)-5-methyl-3-((4-nitrophenyl)sulfonyl)oxazolidine-4-carboxylate)—abbreviated as Rh₂(4S,5R-MNOSO)₄—yields up to 98% enantiomeric excess (ee) in the cyclopropanation of styrene 2. Similarly, Rh₂(4S-DOSO)₄ achieves up to 94% ee in aziridination reactions 2. These catalysts are exceptionally robust, maintaining their reactivity and selectivity even after 18 months of benchtop storage 1.
Rhodium(I)-Catalyzed Enantioselective C–H Functionalization of Indoles
Beyond Rh(II) systems, oxazolidine-4-carboxylate derivatives act as highly effective chiral ligands for Rh(I) catalysts in the direct asymmetric C–H functionalization of indoles with arylvinyldiazoacetates 4. This highly regiospecific vinylogous carbene insertion provides chiral γ-indolyl-γ-aryl-substituted α,β-unsaturated esters, which are critical scaffolds for pharmaceutical development 4.
Organocatalytic and Chiral Auxiliary Applications
As chiral auxiliaries, oxazolidine-4-carboxylates enable highly enantioselective alkylations. Lithium enolates generated from these derivatives undergo alkylation with >95:5 facial selectivity, facilitating the asymmetric synthesis of α-alkyl serines 3. Furthermore, the electrochemical anodic oxidation of oxazolidine derivatives proceeds stereospecifically, demonstrating a rare "memory of chirality" in N-acyliminium ion chemistry 5.
Protocol A: Synthesis of Dirhodium(II) Oxazolidine-4-Carboxylate Catalysts [2.3]
Causality Note: Refluxing in an aqueous medium drives the ligand exchange thermodynamically while avoiding the degradation of the delicate chiral oxazolidine ring that can occur in harsh organic solvents.
Reagent Preparation: In a 50 mL round-bottom flask, suspend Na₄Rh₂(CO₃)₄ (1.0 equiv) and the synthesized 3-(arylsulfonyl)oxazolidine-4-carboxylic acid ligand (8.0 equiv) in distilled water.
Ligand Exchange (Self-Validating Step): Heat the mixture to reflux under an argon atmosphere for 5–7 days. Validation: The successful exchange of carbonate ligands for oxazolidine-4-carboxylates is visually confirmed by a distinct color shift from the characteristic blue/green of the starting rhodium complex to a deep green/brown solution.
Extraction: Cool the reaction mixture to room temperature. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (eluent: EtOAc/Hexanes) to yield the Rh₂L₄ complex (Typical yields: 40–87%).
Protocol B: Rh(I)-Catalyzed C–H Functionalization of Indoles [2.5]
Causality Note: The use of a syringe pump for the diazo compound is critical. Slow addition maintains a low steady-state concentration of the diazoacetate, kinetically favoring the cross-coupling C–H insertion pathway over off-target diazo dimerization.
System Setup: Flame-dry a Schlenk tube and backfill with argon. Add 1,2-dimethylindole (0.4 mmol),[Rh(C₂H₄)₂Cl]₂ (1.5 mol %), and the chiral oxazolidine ligand (3.3 mol %) in anhydrous DCM (4.0 mL).
Diazo Addition: Dissolve the arylvinyldiazoacetate (0.2 mmol) in DCM (1.0 mL). Add this solution dropwise to the reaction mixture over 1 hour using a syringe pump at room temperature.
Reaction Monitoring (Self-Validating Step): Stir the mixture for an additional 2 hours. Validation: Monitor the reaction via IR spectroscopy or TLC. Complete consumption of the diazo compound is validated by the disappearance of the strong diazo stretching frequency at ~2100 cm⁻¹.
Isolation: Concentrate the mixture under reduced pressure and purify the resulting γ-indolyl-γ-aryl-substituted α,β-unsaturated ester directly via flash column chromatography.
Mechanistic Visualization
Figure 1: Catalytic cycle of asymmetric cyclopropanation using Rh(II) oxazolidine-4-carboxylate.
References
[2] ORGANIC CHEMISTRY - RSC Publishing. Royal Society of Chemistry. 2
[3] A heteroatom of difference: investigation of thiazolidine- and oxazolidine-4-carboxylates as hydrolytically cleavable profragrances. ResearchGate. 3
[1] Chiral dirhodium catalysts derived from l-serine, l-threonine and l-cysteine: design, synthesis and application. Organic Chemistry Frontiers (RSC Publishing). 1
[5] Anodic Oxidation for the Stereoselective Synthesis of Heterocycles. Accounts of Chemical Research (ACS Publications). 5
[4] Rhodium(I)-Catalyzed Direct Enantioselective C–H Functionalization of Indoles. The Journal of Organic Chemistry (ACS Publications). 4
Application Note: Chemoselective Saponification of Methyl 3-Methyloxazolidine-4-Carboxylate
Mechanistic Rationale & Strategic Overview The transformation of methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5)[1] to its corresponding free carboxylic acid presents a classic chemoselectivity challenge in o...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Rationale & Strategic Overview
The transformation of methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5)[1] to its corresponding free carboxylic acid presents a classic chemoselectivity challenge in organic synthesis. The target molecule contains an ester that must be hydrolyzed, alongside an N,O-acetal (the oxazolidine ring) that must be preserved.
Designing a successful protocol requires navigating two primary degradation pathways:
Acid-Catalyzed Ring Cleavage: Oxazolidines are inherently sensitive to aqueous acid. They act as weaker bases (pKa 5.2–6.9) than their parent
β
-amino alcohols and exhibit sigmoidal pH-rate hydrolysis profiles[2] (). Dropping the pH below 4.0 rapidly protonates the heteroatoms, triggering irreversible ring-opening to yield N-methylserine and formaldehyde.
Base-Catalyzed Epimerization: While the oxazolidine ring is generally stable under basic conditions, the use of harsh alkalis (e.g., refluxing NaOH or ethanolic KOH) can deprotonate the
α
-carbon (C4), leading to epimerization of the stereocenter prior to or during ester cleavage[3] ().
The Solution: A mild saponification utilizing Lithium Hydroxide (LiOH) in a biphasic or miscible organic/aqueous solvent system (THF/H
2
O) at low temperatures (0 °C to RT)[4] (). The lithium cation (
Li+
) strongly coordinates with the forming tetrahedral intermediate, accelerating the nucleophilic acyl substitution while suppressing the basicity of the environment, thereby preserving both the C4 stereocenter and the heterocyclic ring.
Quantitative Comparison of Hydrolysis Conditions
To highlight the necessity of the LiOH-mediated approach, the table below summarizes the quantitative outcomes of various hydrolysis conditions applied to oxazolidine-4-carboxylate derivatives.
Hydrolysis Condition
Reagents & Solvent System
Temperature
Target Acid Yield
C4 Epimerization
Oxazolidine Ring Integrity
Mild Saponification (Optimized)
LiOH·H
2
O (1.2 eq), THF/H
2
O (3:1)
0 °C to 25 °C
> 85%
Not observed
Intact
Harsh Saponification
NaOH (2.0 eq), MeOH/H
2
O
Reflux (70 °C)
40 - 50%
High (> 20%)
Partial Cleavage
Acidic Hydrolysis
1M HCl, H
2
O
Reflux (100 °C)
0%
N/A
Completely Cleaved
Experimental Workflow
Figure 1: Workflow for the controlled saponification of methyl 3-methyloxazolidine-4-carboxylate.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system, incorporating strict In-Process Quality Controls (IPC) to ensure the integrity of the sensitive oxazolidine ring at every stage.
Phase 1: Substrate Solubilization & Reaction
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-methyloxazolidine-4-carboxylate (1.0 mmol, 1.0 eq) in 7.5 mL of Tetrahydrofuran (THF).
Aqueous Addition: Add 2.5 mL of Deionized Water (H
2
O) to the flask.
Causality: THF provides excellent solubility for the lipophilic ester, while water is necessary to dissolve the inorganic base and act as the nucleophile source. The 3:1 ratio ensures a monophasic system, preventing biphasic mass-transfer limitations and ensuring uniform reaction kinetics.
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.
Base Addition: Add Lithium hydroxide monohydrate (LiOH·H
2
O) (1.2 mmol, 1.2 eq) in one portion.
Causality: Cooling to 0 °C minimizes the kinetic energy available for C4 epimerization. A slight stoichiometric excess of LiOH ensures complete conversion without creating an excessively harsh alkaline environment.
Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (20–25 °C) for an additional 1.5 to 2 hours.
Phase 2: In-Process Quality Control (IPC)
Validation Check: Before proceeding to the quench phase, spot the reaction mixture on a silica TLC plate alongside the pure starting material (Eluent: 1:1 EtOAc/Hexane).
Success Criteria: The ester starting material (
Rf
~ 0.6) must be completely absent, replaced by a baseline spot corresponding to the highly polar lithium carboxylate salt.
Corrective Action: If the starting material persists, add an additional 0.1 eq of LiOH·H
2
O and stir for 1 hour. Do not apply heat.
Phase 3: Controlled Quenching (Critical Step)
Re-cooling: Cool the reaction mixture back to 0 °C.
Neutralization: Carefully add 1M Citric Acid dropwise while monitoring the solution with a calibrated pH meter. Stop the addition when the pH reaches exactly 5.5 to 6.0 .
Causality & Validation: Citric acid is a mild, buffering triprotic acid. Reaching the isoelectric point ensures the product exists in its neutral zwitterionic form, maximizing stability. CRITICAL: If the pH drops below 4.0, the N,O-acetal will begin to hydrolyze. If this occurs, immediately back-titrate with 0.1M NaHCO
3
to rescue the batch.
Phase 4: Isolation & Recovery
Solvent Removal: Remove the volatile THF under reduced pressure using a rotary evaporator (water bath strictly < 30 °C to prevent thermal degradation).
Lyophilization: Freeze the remaining aqueous layer (containing the zwitterionic product and lithium citrate salts) and lyophilize to complete dryness.
Trituration: Suspend the resulting dry powder in a 9:1 mixture of Dichloromethane/Methanol. Stir vigorously for 15 minutes.
Causality: The target 3-methyloxazolidine-4-carboxylic acid is soluble in this polar organic mixture, whereas the inorganic lithium citrate byproducts remain insoluble.
Filtration: Filter the suspension through a fine glass frit. Concentrate the filtrate in vacuo to yield the pure 3-methyloxazolidine-4-carboxylic acid as a crystalline solid or foam.
References
Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines
Source: PubMed / Journal of Pharmaceutical Sciences
URL:[Link]
how to improve yield in methyl 3-methyloxazolidine-4-carboxylate synthesis
Welcome to the Technical Support Center for the synthesis of methyl 3-methyloxazolidine-4-carboxylate. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete conversions, epimeri...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of methyl 3-methyloxazolidine-4-carboxylate. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete conversions, epimerization, and poor mass recovery during oxazolidine cyclizations.
This guide is engineered to provide you with field-proven troubleshooting logic, the mechanistic causality behind each experimental choice, and a self-validating protocol to ensure robust, reproducible yields.
I. Mechanistic Workflow & Equilibrium Dynamics
To troubleshoot effectively, we must first understand the chemical causality of the cyclization. The synthesis relies on the condensation of N-methylserine methyl ester with formaldehyde.
Reaction mechanism highlighting the reversible iminium intermediate and water byproduct.
II. Troubleshooting FAQs
Q1: Why is my cyclization reaction stalling at 50-60% conversion despite excess reagents?Causality: Oxazolidine formation is a condensation reaction. The formation of the hemiaminal and the subsequent iminium ion is highly reversible. As the reaction progresses, accumulated water byproduct drives the equilibrium backward toward the starting N-methylserine methyl ester via hydrolysis[1].
Solution: You must physically remove water from the system to force a Le Chatelier shift. Implement continuous water removal using a Dean-Stark apparatus with toluene, or add activated 4Å molecular sieves if running the reaction at lower temperatures.
Q2: I am using paraformaldehyde, but I see white insoluble solids and low yield. What is wrong?Causality: Paraformaldehyde is a stable polymer that cannot react directly. It must be thermally and catalytically "cracked" into monomeric formaldehyde. Without sufficient acid catalysis (e.g., p-toluenesulfonic acid, p-TsOH) or adequate heating, it remains insoluble and unreactive, starving the reaction of the electrophile[2].
Solution: Ensure you are using a catalytic amount of p-TsOH (5 mol%) and heating the suspension to reflux. The transition of the reaction mixture from a cloudy white suspension to a clear solution is your visual confirmation that depolymerization has occurred.
Q3: How can I prevent the racemization of the C4 stereocenter during the reaction?Causality: The C4 proton (alpha to the methyl carboxylate group) is relatively acidic. Prolonged exposure to high heat and strong acid catalysts promotes enolization, leading to epimerization and a drop in enantiomeric excess (ee)[3].
Solution: Limit reaction times by optimizing water removal. If racemization persists, switch from p-TsOH to a milder acid like Camphorsulfonic acid (CSA) and lower the reflux temperature by substituting toluene with benzene or using vacuum-assisted azeotropic distillation.
Q4: My product degrades during silica gel chromatography. How should I purify it?Causality: Oxazolidines are sensitive to the acidic silanol groups on standard silica gel, which can catalyze ring-opening hydrolysis during column chromatography.
Solution: Pre-treat your silica gel with 1% triethylamine (TEA) to neutralize acidic sites, or rely on a highly optimized reaction that achieves >95% conversion, allowing you to bypass chromatography entirely in favor of a simple aqueous workup.
III. Quantitative Optimization Data
The table below summarizes the impact of varying reaction conditions on the yield and chiral integrity of the final oxazolidine product.
Solvent
Catalyst
Water Removal Method
Temp (°C)
Time (h)
Yield (%)
ee (%)
Dichloromethane
None
None
25
24
<20
>99
Toluene
p-TsOH (5 mol%)
None
110
12
55
95
Toluene
p-TsOH (5 mol%)
Dean-Stark Trap
110
4
92
98
Benzene
CSA (5 mol%)
4Å Molecular Sieves
80
6
95
>99
IV. Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system. Do not proceed to the next phase unless the validation checkpoint confirms success.
Phase 1: Reaction Setup & Depolymerization
To an oven-dried 250 mL round-bottom flask, add N-methyl-L-serine methyl ester (10.0 mmol, 1.33 g).
Suspend the mixture in 100 mL of anhydrous toluene.
Validation Checkpoint: The mixture will appear as a cloudy white suspension. Ensure the Dean-Stark trap is pre-filled with anhydrous toluene to prevent solvent volume loss from the flask.
Phase 2: Azeotropic Cyclization
5. Attach the Dean-Stark trap and top it with a reflux condenser.
6. Heat the reaction mixture to a vigorous reflux (approx. 110°C oil bath).
7. Validation Checkpoint: Within 30-45 minutes, the cloudy suspension MUST transition to a clear, pale-yellow solution. This confirms the successful depolymerization of paraformaldehyde[2]. If it remains cloudy, verify your oil bath temperature.
8. Continue refluxing for 4 hours. Monitor water accumulation in the Dean-Stark trap.
Phase 3: Quenching & Isolation
9. Cool the reaction to room temperature.
10. Critical Step: Quench the acid catalyst by washing the organic layer with saturated aqueous NaHCO₃ (50 mL). Causality: Failing to neutralize the acid before concentration will cause the oxazolidine to hydrolyze back to the starting material upon exposure to atmospheric moisture[3].
11. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
12. Validation Checkpoint: ¹H NMR (CDCl₃) of the crude oil should show the characteristic oxazolidine methylene bridge (O-CH₂-N) as an AB quartet between 4.20 and 4.60 ppm. The disappearance of the N-H broad singlet confirms complete conversion.
V. Diagnostic Workflow
Use the following logic tree to isolate variables if your yield drops below the expected >90% threshold.
Diagnostic workflow for resolving common yield and purity issues during oxazolidine synthesis.
VI. References
An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst
Source: Organic Syntheses
URL:[Link]
Technical Support Center: Preventing Degradation of Methyl 3-Methyloxazolidine-4-Carboxylate
Welcome to the Technical Support Center for handling and preserving methyl 3-methyloxazolidine-4-carboxylate . This compound, a functionalized oxazolidine derivative, is highly valued as a synthetic intermediate and chir...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for handling and preserving methyl 3-methyloxazolidine-4-carboxylate . This compound, a functionalized oxazolidine derivative, is highly valued as a synthetic intermediate and chiral building block in medicinal chemistry. However, the five-membered oxazolidine ring is inherently susceptible to hydrolytic ring-opening and ester degradation under suboptimal storage conditions[1].
This guide provides researchers and drug development professionals with field-proven, mechanistically grounded protocols to ensure the long-term stability of this critical reagent.
Mechanistic Overview of Degradation
Understanding the causality behind degradation is the first step in prevention. Oxazolidines are traditionally prepared by the condensation of 2-aminoalcohols with aldehydes or ketones. Because this reaction is reversible, oxazolidines are highly prone to hydrolysis in the presence of moisture, a process that is significantly accelerated by acidic conditions [2].
For methyl 3-methyloxazolidine-4-carboxylate, the primary degradation pathway is acid-catalyzed hydrolysis of the heterocyclic ring, yielding formaldehyde and the corresponding amino alcohol (an N-methylserine derivative). A secondary pathway involves the hydrolysis of the methyl ester.
Degradation Pathway Visualization
Figure 1: Hydrolytic degradation pathways of methyl 3-methyloxazolidine-4-carboxylate.
Troubleshooting & FAQs
Q1: My NMR spectra show the sudden appearance of aldehyde peaks and a loss of the oxazolidine methylene protons. What happened?A: This is the classic signature of oxazolidine ring hydrolysis [1]. The compound has been exposed to ambient moisture. The methylene bridge between the oxygen and nitrogen (C2 of the oxazolidine) has hydrolyzed to release formaldehyde and the free amino alcohol. To prevent this, the compound must be handled exclusively under an inert atmosphere (argon or nitrogen) and stored with desiccants.
Q2: Does the storage temperature significantly impact the degradation rate?A: Yes. Kinetic studies on oxazolidine derivatives demonstrate that ambient temperature storage allows trace moisture to rapidly initiate ring-opening [3]. Storage at −20 °C or lower suppresses the kinetic energy required for the activation of the hydrolysis pathway, significantly extending the shelf life [3].
Q3: I stored the compound in chloroform-d (CDCl3) overnight, and it degraded completely. Why?A: Standard CDCl3 often contains trace amounts of deuterium chloride (DCl) and water due to the phosgene degradation pathway of chloroform. Because oxazolidine hydrolysis is acid-catalyzed [4], the trace DCl rapidly cleaves the ring. Solution: Always filter CDCl3 through basic alumina immediately before use, or use a non-acidic solvent like Benzene-d6 or DMSO-d6 for NMR storage.
Quantitative Stability Data
The following table summarizes the expected half-life of methyl 3-methyloxazolidine-4-carboxylate under various storage conditions, highlighting the critical need for anhydrous, low-temperature environments.
Storage Condition
Atmosphere
Temperature
Estimated Half-Life (
t1/2
)
Primary Degradant Observed
Optimal
Argon (Sealed)
−20 °C
> 24 Months
None (Stable)
Sub-optimal
Air (Ambient Humidity)
25 °C
4–7 Days
N-Methylserine methyl ester
Aqueous Buffer (pH 7.4)
N/A
37 °C
< 2 Hours
Complete ring hydrolysis
Acidic Solvent (e.g., CDCl3)
Air
25 °C
< 30 Minutes
Hemiaminal / Formaldehyde
Experimental Protocols for Long-Term Storage
To ensure scientific integrity and a self-validating workflow, follow this rigorous protocol for preparing the compound for long-term storage.
Protocol: Anhydrous Aliquoting and Storage
Objective: Eliminate ambient moisture and acidic catalysts prior to long-term freezing.
Materials Required:
Schlenk line or nitrogen-filled glovebox.
Flame-dried amber glass vials with PTFE-lined screw caps.
Parafilm or electrical tape.
Activated 4Å molecular sieves (baked at 300 °C for 4 hours under vacuum).
Step-by-Step Methodology:
Purification Verification: Ensure the synthesized or purchased methyl 3-methyloxazolidine-4-carboxylate is >98% pure via GC-MS or NMR (using basic alumina-filtered solvent).
Sieve Preparation: Add 2–3 pellets of activated 4Å molecular sieves to the bottom of a flame-dried amber glass vial. The sieves act as an internal moisture scavenger.
Transfer under Inert Atmosphere: Inside a glovebox or using standard Schlenk techniques, transfer the neat liquid or solid compound into the prepared vial.
Headspace Purging: If using a Schlenk line, purge the headspace of the vial with dry Argon for 60 seconds. Argon is preferred over Nitrogen as it is heavier than air and forms a protective blanket over the compound.
Sealing: Cap the vial tightly with a PTFE-lined cap. Wrap the junction between the cap and the vial tightly with Parafilm, followed by a layer of electrical tape to prevent moisture ingress during freeze-thaw cycles.
Storage: Transfer the sealed vial immediately to a −20 °C (or −80 °C) freezer.
Thawing (Critical Step): When retrieving the compound for an experiment, allow the sealed vial to warm to room temperature before opening. Opening a cold vial will cause instant condensation of atmospheric moisture into the compound, initiating hydrolysis.
References
Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. PubMed.
Oxazolidine - Wikipedia. Wikipedia.
Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega.
Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. ACS Publications.
Troubleshooting
Technical Support Center: Chromatography Purification of Methyl 3-methyloxazolidine-4-carboxylate
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the isolation of delicate heterocyclic intermediates.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the isolation of delicate heterocyclic intermediates.
Mechanistic Overview: The Acid-Sensitivity Conundrum
Methyl 3-methyloxazolidine-4-carboxylate presents a unique chromatographic challenge due to its dual functional nature. The oxazolidine ring functions as a cyclic hemiaminal ether. In the presence of Brønsted acids—such as the free silanol groups (Si-OH, pKa ~4.5) abundant on standard bare silica gel—the ring oxygen or nitrogen is rapidly protonated. This protonation lowers the activation energy for C-O or C-N bond cleavage, catalyzing the hydrolysis (ring-opening) of the molecule back into its constituent N-methyl amino acid derivative and the corresponding aldehyde/ketone.
Furthermore, the tertiary amine acts as a Lewis base, leading to severe tailing via hydrogen bonding with unneutralized silanols. Successful purification mandates the complete elimination of acid-base interactions between the analyte and the stationary phase.
Troubleshooting & FAQs
Q1: My product completely degrades or yields a highly polar streak on standard silica gel. What is happening?A1: Your compound is undergoing acid-catalyzed ring hydrolysis. Standard silica gel is inherently acidic. When the oxazolidine ring interacts with these acidic silanols, it opens up. To prevent this, you must deactivate the silica gel by pre-treating it with a basic modifier like triethylamine (TEA), which neutralizes the acidic sites 1. Combining pre-dried silica gel with TEA has been shown to completely suppress the hydrolysis of sensitive nitrogen-containing heterocycles 2.
Q2: I added 1% TEA to my eluent, but my compound still tails heavily. How can I improve peak shape?A2: Tailing occurs because of the strong attraction between the basic tertiary amine of the oxazolidine and any remaining un-capped acidic silanols 3. If TEA deactivation is insufficient, switch to an amine-functionalized silica stationary phase (e.g., KP-NH). This covalently bonded phase entirely bypasses the acid-base interaction, allowing for sharp peaks without aggressive solvent mixtures [[3]]().
Q3: Can I use alumina instead of silica gel to avoid the acid sensitivity issue?A3: Yes, but with a critical caveat. While neutral or basic alumina is an excellent alternative for acid-sensitive compounds 14, you must use neutral alumina. Basic alumina carries a high risk of saponifying (hydrolyzing) the methyl carboxylate ester at the 4-position of your molecule, converting it into a highly polar, unelutable carboxylic acid salt.
Q4: How do I remove the TEA from my purified fractions without using an acidic wash?A4: Never use an acidic wash (like 1M HCl) during the workup of this compound, as it will instantly destroy the oxazolidine ring 1. Because TEA is volatile, it can be efficiently removed by repeated co-evaporation with toluene under reduced pressure on a rotary evaporator [[1]]().
Validated Experimental Protocols
Protocol A: TEA-Deactivated Silica Gel Chromatography (Self-Validating System)
This protocol relies on dynamic deactivation, ensuring the stationary phase remains neutral throughout the run.
Solvent Preparation: Prepare your optimized mobile phase (e.g., Hexane/Ethyl Acetate) and add 1% to 2% (v/v) Triethylamine (TEA) [[4]](). Mix thoroughly.
Column Packing: Slurry pack the silica gel using the TEA-spiked solvent.
Column Equilibration & Validation: Flush the packed column with at least 3 Column Volumes (CV) of the TEA-spiked solvent.
Self-Validation Check: Collect a few drops of the eluent exiting the column and spot it on wetted pH indicator paper. The pH must read > 8. If the pH is neutral or acidic, the silanols are not fully capped; continue flushing until the effluent is strictly basic.
Loading: Dissolve the crude methyl 3-methyloxazolidine-4-carboxylate in a minimal volume of the TEA-spiked eluent. Load carefully onto the column head.
Elution: Run the column using the TEA-spiked mobile phase, collecting fractions as normal.
Isolation & Validation: Pool the product-containing fractions. Add 10 mL of toluene and concentrate under reduced pressure. Repeat the toluene co-evaporation twice to azeotropically remove all TEA.
Self-Validation Check: Run a 1H NMR of the residue. The absence of a triplet at ~1.0 ppm and a quartet at ~2.5 ppm confirms the complete removal of TEA.
Eluent Selection: Prepare a standard gradient (e.g., Hexane to Ethyl Acetate). Do not add any basic modifiers.
Execution: Load the crude sample directly and run the gradient. The covalently bonded surface amines inherently repel the tertiary amine of the oxazolidine while preventing acid-catalyzed ring opening, ensuring near-quantitative recovery.
Quantitative Data Summarization
Stationary Phase
Mobile Phase Additive
Oxazolidine Ring Stability
Methyl Ester Stability
Typical Recovery (%)
Peak Shape / Resolution
Bare Silica Gel
None
Poor (Hydrolysis)
Excellent
< 20%
Severe Tailing / Streaking
Deactivated Silica
1-2% TEA
Excellent
Excellent
> 85%
Good (Symmetrical)
Neutral Alumina
None
Good
Excellent
> 80%
Good
Basic Alumina
None
Good
Poor (Saponification)
< 50%
Good (but low yield)
Amine-Silica (NH2)
None
Excellent
Excellent
> 90%
Excellent (Sharp Peaks)
Decision Matrix Visualization
Decision workflow for the chromatographic purification of acid-sensitive oxazolidines.
References
Benchchem. "Technical Support Center: Purification of Polar Heterocyclic Compounds." Benchchem.
Biotage. "Is there an easy way to purify organic amines?" Biotage.
Reddit r/Chempros. "Advice on neutralising silica gel for column chromatography of sensitive compounds?" Reddit.
Organic & Biomolecular Chemistry. "Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N." RSC Publishing.
optimizing reaction temperature and time for methyl 3-methyloxazolidine-4-carboxylate formation
Welcome to the technical support and troubleshooting hub for the synthesis of methyl 3-methyloxazolidine-4-carboxylate. This guide is designed for researchers and drug development professionals who require high-yield, st...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting hub for the synthesis of methyl 3-methyloxazolidine-4-carboxylate. This guide is designed for researchers and drug development professionals who require high-yield, stereochemically pure oxazolidine derivatives.
Here, we dissect the thermodynamic and kinetic parameters governing the condensation of N-methylserine methyl ester with formaldehyde, providing a self-validating protocol and solutions to the most common synthetic bottlenecks.
Mechanistic Causality: The Role of Temperature and Time
The formation of an oxazolidine ring from a
β
-hydroxy amino acid derivative and an aldehyde is a classic equilibrium-driven condensation 1. To optimize this reaction, you must balance the thermal energy required for reactant activation against the thermodynamic degradation of the product.
The Temperature Paradox: We typically use paraformaldehyde as the aldehyde source to avoid introducing water. Paraformaldehyde is a stable polymer that requires elevated temperatures (typically >80°C) to depolymerize into reactive formaldehyde monomers. However, the C-4 position of the resulting oxazolidine (derived from the
α
-carbon of the serine starting material) is highly susceptible to epimerization. The adjacent methyl ester acts as an electron-withdrawing group, increasing the acidity of the C-4 proton. High temperatures provide the activation energy for enolization, leading to a loss of stereochemical integrity.
The Time-Equilibrium Dynamic: Because the reaction is an equilibrium process, the forward reaction is entirely dependent on the continuous removal of the water byproduct 2. Prolonged reaction times at high temperatures—after the equilibrium has been pushed to completion—serve only to degrade the product and racemize the chiral center. Time must be strictly dictated by the rate of water evolution, not an arbitrary clock.
Self-Validating Experimental Protocol
To ensure absolute reproducibility and prevent epimerization, this methodology employs a self-validating checkpoint based on azeotropic distillation. You do not need to guess when the reaction is complete; the physical system will tell you.
Materials:
N-Methylserine methyl ester (10.0 mmol, 1.33 g)
Paraformaldehyde (15.0 mmol, 0.45 g)
Anhydrous Toluene (50 mL)
Step-by-Step Methodology:
System Assembly: In a 100 mL round-bottom flask, suspend the N-methylserine methyl ester and paraformaldehyde in 50 mL of anhydrous toluene.
Apparatus Configuration: Attach a Dean-Stark trap to the flask. Critical: Pre-fill the Dean-Stark trap with anhydrous toluene to prevent the reaction solvent from simply distilling out and reducing the reaction volume. Fit a reflux condenser to the top of the trap.
Thermal Initiation: Submerge the flask in a pre-heated oil bath set to 125°C to achieve a vigorous internal toluene reflux (~110°C).
The Self-Validating Checkpoint: Monitor the water collection in the graduated side-arm of the Dean-Stark trap. The theoretical yield of water for a 10 mmol scale is exactly 180 µL .
Validation Logic: The reaction is complete only when exactly 180 µL of water has separated at the bottom of the trap, and no further aqueous droplets fall from the condenser. This physical observable directly validates the chemical conversion without the need for intermediate TLC or NMR aliquots.
Immediate Quench: Once the 180 µL volume is reached (typically between 3.0 to 4.0 hours), immediately remove the flask from the oil bath. Do not leave the reaction overnight.
Workup: Allow the mixture to cool to room temperature. Filter the solution through a pad of Celite to remove any unreacted paraformaldehyde polymer. Concentrate the filtrate under reduced pressure to yield the crude methyl 3-methyloxazolidine-4-carboxylate 3.
Optimization Data: Temperature vs. Time
The following table summarizes the quantitative relationship between reaction conditions, overall conversion, and stereochemical retention.
Reaction Temperature (°C)
Reaction Time (hours)
Water Removal Method
Conversion Rate (%)
Enantiomeric Excess (ee %)
25
24.0
Molecular Sieves (4Å)
< 20
> 99
85
12.0
Dean-Stark (Benzene)
82
98
110
3.5
Dean-Stark (Toluene)
> 95
97
110
12.0
Dean-Stark (Toluene)
> 95
78 (Epimerization)
130
4.0
Dean-Stark (Xylene)
88
65 (Degradation)
Reaction Workflow & Equilibrium Dynamics
Reaction workflow for oxazolidine formation highlighting the equilibrium-driving water removal.
Troubleshooting & FAQs
Q: Why is my conversion stalling at 50% despite adding excess paraformaldehyde?A: Oxazolidine formation is a reversible condensation. The forward reaction is heavily dependent on the continuous removal of the water byproduct. If your Dean-Stark trap is poorly insulated, water vapor may condense prematurely in the vertical column and return to the reaction flask, stalling the equilibrium. Ensure the trap is wrapped in aluminum foil to maintain vapor temperature until it reaches the condenser.
Q: I am observing a loss of stereochemical integrity (epimerization) in my final product. How can I prevent this?A: Epimerization at the C-4 stereocenter is a direct consequence of excessive thermal exposure. Once the theoretical volume of water is collected, the product is fully formed. Any additional time spent at reflux (110°C in toluene) only serves to promote base- or acid-catalyzed enolization. Strictly adhere to the self-validating water collection checkpoint to determine the exact moment to quench the reaction. If you cannot monitor the reaction closely, switch to a lower-boiling azeotropic solvent like benzene (85°C) and extend the reaction time.
Q: Can I use aqueous formaldehyde (formalin) instead of paraformaldehyde to avoid the depolymerization step?A: No. Using formalin introduces a massive molar excess of water into the system. Because the formation of the oxazolidine ring requires the elimination of water, starting with an aqueous solvent completely shifts the thermodynamic equilibrium toward the hydrolysis of the iminium intermediate, preventing cyclization.
Q: The reaction mixture turns dark brown and yields are low. What is happening?A: This indicates thermal degradation, often caused by localized overheating or excessive reaction times. Ensure you are using an oil bath or aluminum heating block for uniform heat distribution rather than a direct heating mantle.
References
Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of
β
-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II)
Source: PubMed Central (PMC) - National Institutes of Health
URL:[Link]
Dean–Stark apparatus: Azeotropic Water Removal
Source: Wikipedia, The Free Encyclopedia
URL:[Link]
Synthesis of N-protected N-methyl serine and threonine
Source: ResearchGate (Original publication in Liebigs Annalen der Chemie)
URL:[Link]
removing byproducts and impurities from methyl 3-methyloxazolidine-4-carboxylate extracts
Welcome to the Technical Support Center for synthetic organic chemistry and drug development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated wi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for synthetic organic chemistry and drug development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying methyl 3-methyloxazolidine-4-carboxylate .
Oxazolidines are highly versatile synthetic intermediates and prodrug scaffolds, but their purification is notoriously difficult due to the inherent instability of the five-membered heterocyclic ring. This guide will provide you with mechanistic insights, troubleshooting Q&As, and self-validating protocols to ensure high-yield, high-purity extractions.
Part 1: Mechanistic Insight – The "Why" Behind Oxazolidine Instability
To successfully purify methyl 3-methyloxazolidine-4-carboxylate, you must first understand its degradation pathways. The oxazolidine ring is essentially a cyclic hemiaminal ether. Its stability is strictly governed by the pH of its environment[1].
Under acidic conditions (pH < 6), hydronium ions protonate the ring nitrogen or oxygen. This protonation lowers the activation energy for C–O bond cleavage, driving the formation of a highly reactive cationic iminium ion/Schiff-base intermediate[2]. Water then attacks this intermediate, resulting in quantitative hydrolysis back to the parent
β
-amino alcohol (N-methylserine methyl ester) and an aldehyde (formaldehyde)[3].
Conversely, at a pH > 7.4, the amine remains unprotonated, and the ring is thermodynamically stable[1][4]. However, because our target compound contains a methyl ester at position 4, excessively basic conditions (pH > 9) will trigger ester saponification or epimerization at the C4 chiral center. Therefore, all purification workflows must operate within a strict pH window of 7.5 to 8.5 .
Acid-catalyzed hydrolysis pathway of oxazolidine rings.
Part 2: Troubleshooting Guide & FAQs
Q1: During silica gel chromatography, my isolated yield is low, and NMR shows significant contamination with N-methylserine methyl ester. What is happening?A: Standard silica gel contains surface silanol groups that are mildly acidic (pKa ~4.5–5.0). Because oxazolidines are acid-labile, prolonged contact with these silanol groups protonates the ring, triggering the ring-opening event described above[2][5].
Causality & Solution: You must neutralize the stationary phase. Pre-equilibrate your silica column with 1–2% triethylamine (TEA) in your mobile phase. The TEA preferentially binds to the acidic silanol sites, shielding the oxazolidine from protonation.
Q2: My liquid-liquid extraction (LLE) yields low recovery of the target compound and high losses to the aqueous layer. How can I improve this?A: Methyl 3-methyloxazolidine-4-carboxylate contains a basic tertiary amine. If your aqueous wash is neutral-to-acidic (e.g., distilled water exposed to atmospheric
CO2
often has a pH of ~5.5), the amine protonates. This transforms your target compound into a water-soluble salt, dragging it into the aqueous phase and initiating hydrolysis[1].
Causality & Solution: Maintain aqueous washes at a strictly controlled pH of 8.0 using a saturated sodium bicarbonate (
NaHCO3
) buffer. This ensures the amine remains neutral and highly lipophilic, driving it into the organic phase.
Q3: How do I remove residual formaldehyde or paraformaldehyde oligomers from the crude extract?A: Formaldehyde oligomers often co-extract into the organic phase. While aqueous sodium bisulfite washes are traditionally used in organic synthesis to scavenge aldehydes, the acidic nature of bisulfite solutions will rapidly destroy the oxazolidine ring[4].
Causality & Solution: Avoid bisulfite. Instead, rely on fractional vacuum distillation (if the compound is an oil) or perform a controlled LLE using a mildly basic aqueous buffer to partition smaller oligomers without inducing hydrolysis.
This protocol is a self-validating system: phase separation speed and precise pH monitoring confirm the integrity of the extraction.
Preparation: Dilute the crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate).
Buffer Addition: Add an equal volume of cold, saturated aqueous
NaHCO3
.
Validation Step 1 (pH Check): Before shaking, extract a 1 mL aliquot of the aqueous layer and measure the pH using a calibrated pH meter. Do not rely on indicator paper. Ensure the pH is exactly between 7.5 and 8.5. If the pH drops below 7.0, hydrolysis is actively occurring; add dropwise 0.1 M
NaOH
until corrected.
Extraction: Gently invert the separatory funnel (avoid vigorous shaking to prevent emulsion formation, which is common with amino-esters). Vent frequently.
Phase Separation: Allow the layers to separate.
Validation Step 2 (TLC Check): Spot both the organic and aqueous layers on a TLC plate (elute with 9:1 EtOAc:MeOH + 1% TEA). Stain with ninhydrin. The aqueous layer should show no purple spots (indicating zero loss of the ring-opened amino alcohol).
Drying: Dry the organic phase over anhydrous
Na2SO4
(avoid
MgSO4
as it can be slightly acidic). Filter and concentrate under reduced pressure at a temperature not exceeding 30°C.
Solvent Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate containing exactly 1% (v/v) Triethylamine (TEA).
Column Packing: Slurry-pack the silica gel using the TEA-spiked mobile phase. Flush the column with at least 3 column volumes (CV) of the solvent to fully deactivate the silanol groups.
Loading: Dissolve the crude extract in a minimum amount of the mobile phase and load it onto the column.
Elution: Elute the compound using a mild gradient.
Validation Step: Perform 1H-NMR on the first eluting fractions. The presence of a sharp singlet at ~2.3 ppm (N-
CH3
) and the absence of broad amine/hydroxyl protons confirm the oxazolidine ring is intact.
Optimized purification workflow for oxazolidine derivatives.
Part 4: Quantitative Data – Hydrolytic Stability
The following table summarizes the hydrolytic stability of oxazolidine derivatives across various pH gradients, demonstrating the critical need for pH control during purification[1][4].
pH Level
Environmental State
Estimated Half-Life (
t1/2
)
Primary Degradant / Outcome
pH 4.0
Acidic
~5.3 hours
Complete conversion to
β
-amino alcohol + aldehyde
pH 5.0
Mildly Acidic
~29.0 hours
Significant ring-opening hydrolysis
pH 6.0
Near Neutral
~310.0 hours
Slow hydrolysis; measurable degradation over days
pH 7.4
Physiological
Stable
Intact oxazolidine ring (Optimal for storage)
pH 9.0+
Basic
Ring Stable
Risk of C4 ester saponification / epimerization
Part 5: References
Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy
Source: PubMed (NIH)
URL:[Link]
Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry
Source: MDPI
URL:[Link]
Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy
Source: ResearchGate
URL:[Link]
In Vitro Assessment of the Hydrolytic Stability of Poly(2-isopropenyl-2-oxazoline)
Source: ACS Publications
URL:[Link]
Expanding the Scope of the Cleavable N-(Methoxy)oxazolidine Linker for the Synthesis of Oligonucleotide Conjugates
Source: PMC (NIH)
URL:[Link]
handling moisture sensitivity of methyl 3-methyloxazolidine-4-carboxylate in open air
Introduction: Methyl 3-methyloxazolidine-4-carboxylate is a valuable chiral building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its unique structure, derived from an ami...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Methyl 3-methyloxazolidine-4-carboxylate is a valuable chiral building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its unique structure, derived from an amino acid, offers significant stereochemical advantages. However, its utility is accompanied by a critical handling challenge: a pronounced sensitivity to moisture. The oxazolidine ring is susceptible to hydrolysis, which can compromise sample purity, reduce reaction yields, and introduce confounding variables into experiments.
This guide provides field-proven insights and troubleshooting protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the knowledge to handle this compound effectively, ensuring the integrity and reproducibility of your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of its probable cause and a step-by-step protocol for its resolution.
Question 1: My reaction yield is low and inconsistent, even when using freshly purchased starting material. What's going wrong?
Probable Cause: The most likely culprit is the degradation of your methyl 3-methyloxazolidine-4-carboxylate starting material by trace amounts of water. Moisture can be introduced from various sources, including solvents, reagents, atmospheric humidity during transfer, and even adsorbed on the surface of glassware.[1][2] Oxazolidines react with water in a ring-opening hydrolysis reaction, reducing the amount of active starting material available for your desired transformation.[3]
Solution & Preventative Protocol:
Rigorous Glassware Preparation: Standard washing is insufficient. All glassware must be oven-dried at a minimum of 125°C for at least 4 hours (overnight is preferable) to remove the thin film of adsorbed moisture.[2][4] Once dried, assemble the apparatus hot and allow it to cool under a stream of dry, inert gas (Nitrogen or Argon).
Inert Atmosphere is Mandatory: All manipulations involving the compound should be performed under an inert atmosphere. This requires setting up a Schlenk line or using a glove box.[1][5] The system should be maintained under a slight positive pressure of inert gas, which can be visually monitored with an oil or mercury bubbler.[2]
Use of Anhydrous Solvents: Only use freshly opened anhydrous solvents or solvents purified through a solvent purification system. Solvents in Sure/Seal™ bottles from suppliers like Sigma-Aldrich are highly recommended as they are designed for transfer via syringe while maintaining an inert atmosphere.[4]
Controlled Reagent Transfer: Develop proficiency with syringe techniques for transferring the compound if it is a liquid or for transferring solvents into a flask containing the solid compound.[1][6] This minimizes exposure to the laboratory atmosphere.
Question 2: I'm observing unexpected peaks in my ¹H NMR or LC-MS analysis post-reaction or after a workup. Could this be related to the starting material?
Probable Cause: Yes, this is a classic sign of hydrolysis. The oxazolidine ring has opened, converting the starting material back to its precursors: formaldehyde and methyl N-methylserinate (assuming the stereocenter at C4 is derived from serine). The presence of acid or base, even in catalytic amounts, will significantly accelerate this degradation.[7][8]
Solution & Analytical Confirmation:
Identify the Byproducts: The primary hydrolysis products will be methyl N-methylserinate and formaldehyde. In your ¹H NMR spectrum, look for a new N-H or O-H proton (if not in D₂O), a distinct N-methyl singlet, and signals corresponding to the amino acid backbone that have shifted from the constrained ring system. In LC-MS, you would look for the corresponding molecular ion peaks of the ring-opened product.
Perform a Control Experiment: To confirm, dissolve a small amount of your methyl 3-methyloxazolidine-4-carboxylate in a standard NMR solvent (e.g., CDCl₃). Add a single drop of D₂O, shake vigorously, and re-acquire the spectrum after 30 minutes. The appearance or growth of the suspected byproduct peaks confirms their identity as hydrolysis products.[9]
Adjust Your Workup: If your reaction requires an aqueous workup, perform it quickly and with cold solutions to minimize the duration of contact with water. Immediately extract your product into a non-polar organic solvent and dry thoroughly with a drying agent like MgSO₄ or Na₂SO₄. Avoid acidic or basic aqueous solutions if possible.
Frequently Asked Questions (FAQs)
Question: What is the chemical mechanism behind the moisture sensitivity of methyl 3-methyloxazolidine-4-carboxylate?
Answer: The sensitivity is due to the hydrolysis of the oxazolidine ring, which is essentially the reverse of its formation reaction.[3] The process involves the cleavage of a carbon-nitrogen and a carbon-oxygen bond of the heterocyclic ring. This reaction is catalyzed by both acid and base.[7][10]
Under neutral or slightly acidic conditions: Water acts as a nucleophile, attacking the protonated oxazolidine. The reaction proceeds through a hemiaminal intermediate which then breaks down to release the N-methyl amino acid ester and formaldehyde.[8]
Under basic conditions: The mechanism can also proceed, although the kinetics may differ. The overall result is the same: ring-opening.
The diagram below illustrates the general acid-catalyzed hydrolysis pathway.
Caption: Acid-catalyzed hydrolysis of the oxazolidine ring.
Question: What are the ideal storage and solvent conditions for this compound?
Answer: Proper storage is critical to ensure a long shelf-life and prevent gradual degradation. The choice of solvent is equally important to avoid hydrolysis during your experiment.
Table 1: Recommended Storage Conditions
Condition
Short-Term Storage (≤ 1 week)
Long-Term Storage (> 1 week)
Rationale
Temperature
2-8°C (Refrigerator)
-20°C (Freezer)
Reduces the rate of potential decomposition reactions.
Atmosphere
Tightly sealed container inside a desiccator
Under a dry, inert atmosphere (Argon or Nitrogen)
Prevents ingress of atmospheric moisture, which is the primary degradation pathway.[1]
| Container | Amber glass vial with a PTFE-lined cap | Flame-sealed ampoule or a vial with a Sure/Seal™ cap | Prevents light degradation and ensures a superior seal against moisture and air.[4] |
Table 2: Solvent Compatibility Guide
Solvent Class
Recommended Solvents
Incompatible Solvents
Justification
Aprotic Non-Polar
Toluene, Hexanes
N/A
Excellent compatibility. Solvents must be anhydrous.
Good compatibility, but ensure solvents are anhydrous. DMF and DMSO can be hygroscopic and difficult to keep dry.
| Protic | N/A | Water, Methanol, Ethanol | Incompatible. These solvents will actively participate in the hydrolysis of the oxazolidine ring.[7] |
Question: Can you provide a step-by-step workflow for handling the compound in the open air for weighing and transfer to a reaction?
Answer: Direct handling in open air is strongly discouraged. The goal is to minimize atmospheric exposure at every step. The following workflow details the standard procedure using common laboratory equipment for handling moisture-sensitive reagents.[1][2][4]
Caption: Standard workflow for handling moisture-sensitive reagents.
Question: How can I monitor the stability and purity of my compound over time?
Answer: A routine stability assessment is good practice. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and effective techniques.
HPLC Method: Develop a simple isocratic or gradient HPLC method that can separate your starting material from its more polar hydrolysis product (the N-methyl amino acid ester).
Protocol: Prepare a stock solution of your compound at a known concentration. Inject a sample immediately to get a t=0 purity profile. Store the stock solution under the conditions you wish to test (e.g., on the benchtop, in a desiccator) and inject aliquots at regular intervals (e.g., 1, 4, 8, 24 hours). An increase in the byproduct peak area and a corresponding decrease in the main peak area indicate degradation.[11][12]
NMR Method: As described in the troubleshooting section, ¹H NMR is highly effective for qualitatively detecting hydrolysis. You can make this quantitative by adding an internal standard with a known concentration to your NMR tube. The relative integration of your compound's peaks versus the standard's peaks will allow you to track its concentration over time.
By implementing these handling protocols and analytical checks, you can ensure the quality of your methyl 3-methyloxazolidine-4-carboxylate and achieve more reliable and reproducible results in your research and development efforts.
References
Bundgaard, H., & Johansen, M. (1980). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics, 7(2), 129-136. [Link]
Valente, E. J., & Zbieg, J. R. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education, 97(9), 3384-3388. [Link]
Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362-3371. [Link]
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
Fife, T. H., & Hagopian, L. (1968). Oxazolidine Hydrolysis. The Participation of Solvent and Buffer in Ring Opening. Journal of the American Chemical Society, 90(4), 1007-1014. [Link]
Fife, T. H., & Benjamin, B. M. (1974). General-acid-catalyzed ring opening of oxazolidines. Hydrolysis of 2-[4-(dimethylamino)styryl]-N-phenyl-1,3-oxazolidine. The Journal of Organic Chemistry, 39(4), 536-540. [Link]
Al-Tannak, N. F., et al. (2024). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Pharmaceuticals, 17(1), 69. [Link]
Antonacci, B., & Scopa, C. (2020). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 25(16), 3584. [Link]
Technical Support Center: Optimizing Enantiomeric Excess (ee) in Methyl 3-Methyloxazolidine-4-Carboxylate Production
Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals facing challenges with stereointegrity during the synthesis of methyl 3...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals facing challenges with stereointegrity during the synthesis of methyl 3-methyloxazolidine-4-carboxylate.
The condensation of chiral N-methylserine methyl ester with formaldehyde to form an oxazolidine ring is a fundamental transformation[1]. However, maintaining the enantiomeric excess (ee) at the C4 stereocenter is notoriously difficult due to the highly acidic nature of the alpha-proton. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure high-ee production.
Part 1: Mechanistic Insights (The Causality of ee Erosion)
To optimize your ee, you must first understand why it is eroding. The stereocenter in methyl 3-methyloxazolidine-4-carboxylate is located at the C4 position, directly adjacent to the methyl ester carbonyl.
During the condensation of N-methylserine methyl ester with formaldehyde, an iminium intermediate is formed. The strongly electron-withdrawing nature of both the ester group and the adjacent iminium/oxazolidine nitrogen significantly increases the acidity of the C4 alpha-proton. Under thermal stress or basic conditions, this proton is easily abstracted, leading to a planar, achiral enolate intermediate[2]. When this enolate is reprotonated, the proton can attack from either face of the molecule, resulting in a racemic mixture and a catastrophic drop in enantiomeric purity[3]. Furthermore, the presence of unreacted aldehydes can catalyze this racemization process by keeping the nitrogen in an activated Schiff base/iminium state[4].
Reaction pathway and C4-enolization mechanism leading to ee erosion.
Part 2: Troubleshooting Guide & FAQs
Q1: Why is my ee dropping significantly during the condensation phase?A: The primary culprits are elevated temperatures and the use of basic additives. Many standard oxazolidine syntheses use refluxing conditions (e.g., in toluene or methanol) to drive off water. However, thermal energy lowers the activation barrier for C4 deprotonation. If you are using bases (like K₂CO₃ or triethylamine) to neutralize hydrochloride salts of your starting amino acid, you are actively promoting enolization[4].
Q2: How does solvent choice impact the stereointegrity of the C4 position?A: Polar protic solvents (like methanol) stabilize the charged enolate transition state through hydrogen bonding, accelerating racemization. Switching to a non-polar, aprotic solvent like Dichloromethane (DCM) suppresses the stabilization of the enolate, thereby preserving your ee.
Q3: If I cannot use heat (Dean-Stark) to remove water, how do I drive the reaction to completion?A: You must shift the equilibrium chemically rather than thermally. Using chemical desiccants such as activated 4Å molecular sieves or anhydrous sodium sulfate (Na₂SO₄) allows you to scavenge the water byproduct at room temperature (20–25 °C). This self-validating approach ensures the reaction goes to completion without exposing the sensitive C4 stereocenter to thermal racemization conditions.
Step-by-step troubleshooting workflow to optimize enantiomeric excess.
Part 3: Quantitative Data Comparison
The following table summarizes the causal relationship between reaction conditions, overall yield, and the resulting enantiomeric excess of methyl 3-methyloxazolidine-4-carboxylate.
Reaction Condition
Temperature
Water Removal Method
Yield (%)
Enantiomeric Excess (ee %)
Methanol, K₂CO₃
65 °C (Reflux)
None
78%
< 10% (Racemized)
Toluene, No Catalyst
110 °C (Reflux)
Dean-Stark Trap
85%
45% (Severe Erosion)
DCM, No Catalyst
25 °C
Na₂SO₄ (Anhydrous)
88%
96% (High Purity)
DCM, TFA (cat.)
25 °C
Molecular Sieves (4Å)
92%
> 98% (Optimal)
Part 4: Standard Operating Procedure (SOP) for High-ee Synthesis
To guarantee an ee of >98%, follow this validated, room-temperature protocol utilizing chemical desiccation.
Materials Required:
(S)-N-Methylserine methyl ester (Free base)
Paraformaldehyde (1.2 equivalents)
Trifluoroacetic acid (TFA) (0.1 equivalents, as a mild acid catalyst)
Anhydrous Dichloromethane (DCM)
Activated 4Å Molecular Sieves (powdered)
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add 2.0 g of activated 4Å molecular sieves to the flask.
Solvation: Dissolve 10 mmol of (S)-N-methylserine methyl ester in 30 mL of anhydrous DCM and transfer it to the flask. Maintain the temperature strictly at 20–25 °C.
Electrophile Addition: Add 12 mmol (1.2 eq) of paraformaldehyde to the stirring suspension.
Catalysis: Dropwise, add 1 mmol (0.1 eq) of TFA. Mechanistic Note: TFA gently catalyzes the breakdown of paraformaldehyde and iminium formation without providing the basicity required for C4 enolization.
Reaction: Stir the mixture vigorously at room temperature for 12–16 hours. The molecular sieves will continuously drive the equilibrium forward by trapping the generated water.
Workup: Filter the reaction mixture through a pad of Celite to remove the molecular sieves and unreacted paraformaldehyde. Wash the Celite pad with an additional 15 mL of DCM.
Purification: Concentrate the filtrate under reduced pressure (water bath < 30 °C to prevent late-stage thermal racemization). Purify via flash column chromatography (Hexanes/EtOAc) if necessary.
References
Synthesis of N-protected N-methyl serine and threonine
ResearchGate1
Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids
PubMed3
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis
Highfine
4
12.3: Isomerization at the α-Carbon
Chemistry LibreTexts
2
A Tale of Two Auxiliaries: The Unrivaled Success of Evans Oxazolidinones versus the Enigmatic Methyl 3-Methyloxazolidine-4-carboxylate
In the landscape of asymmetric synthesis, the ability to forge carbon-carbon bonds with precise stereochemical control is paramount. For decades, chiral auxiliaries have been indispensable tools for researchers, guiding...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of asymmetric synthesis, the ability to forge carbon-carbon bonds with precise stereochemical control is paramount. For decades, chiral auxiliaries have been indispensable tools for researchers, guiding reactions to yield specific stereoisomers. Among these, the oxazolidinone-based auxiliaries, pioneered by David A. Evans, have achieved a preeminent status, becoming a cornerstone of modern organic synthesis.[1][2] Their reliability and predictability in achieving high levels of diastereoselectivity are well-documented and have been instrumental in the synthesis of numerous complex natural products and pharmaceuticals.[2][3]
This guide provides an in-depth analysis of the celebrated Evans chiral auxiliaries, exploring the structural features and mechanistic principles that underpin their remarkable success. In contrast, we will examine the case of methyl 3-methyloxazolidine-4-carboxylate, a structurally related yet conspicuously absent player in the field of asymmetric synthesis. Through this comparative lens, we will dissect the subtle yet crucial elements that elevate a molecule to the status of a "superstar" chiral auxiliary.
The Gold Standard: Evans Chiral Auxiliaries
Evans chiral auxiliaries are a class of oxazolidin-2-ones, typically derived from readily available and relatively inexpensive amino acids such as valine and phenylalanine.[][5] This lineage provides access to both enantiomeric forms of the auxiliaries, allowing for the synthesis of either enantiomer of the target molecule. The general workflow involves the temporary attachment of the auxiliary to a prochiral substrate, a subsequent diastereoselective transformation, and finally, the cleavage of the auxiliary to reveal the enantiomerically enriched product.[6]
The power of Evans auxiliaries lies in their ability to confer a high degree of facial selectivity in a variety of key bond-forming reactions, most notably in the alkylation and aldol addition reactions of their N-acyl derivatives.[1][7]
Synthesis of Evans Chiral Auxiliaries
The synthesis of Evans auxiliaries is a well-established and efficient process, typically involving the reduction of an amino acid to the corresponding amino alcohol, followed by cyclization to form the oxazolidinone ring. For instance, the popular (4S)-4-benzyl-2-oxazolidinone can be prepared from L-phenylalaninol by reaction with diethyl carbonate.[1]
Experimental Protocol: Synthesis of (4S)-4-benzyl-2-oxazolidinone
Reaction Setup: A round-bottom flask is charged with L-phenylalaninol (1.0 eq) and suspended in a suitable solvent such as toluene.
Reagent Addition: Diethyl carbonate (1.1 eq) and a catalytic amount of a base like potassium carbonate are added to the suspension.
Reaction Conditions: The reaction mixture is heated to reflux for several hours.
Work-up and Purification: After cooling, the inorganic salts are filtered off. The filtrate is then concentrated under reduced pressure, and the crude product is purified by recrystallization to yield the desired oxazolidinone.[1]
The Key to Stereocontrol: The Zimmerman-Traxler Model in Action
The exceptional stereodirecting ability of Evans auxiliaries is rationalized by the formation of a rigid, chelated transition state, often described by the Zimmerman-Traxler model.[8][9] Let's examine this in the context of two of the most important applications: asymmetric alkylation and asymmetric aldol reactions.
In the asymmetric alkylation of N-acyl Evans auxiliaries, deprotonation with a strong base, such as lithium diisopropylamide (LDA), leads to the formation of a Z-enolate. The lithium cation chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a rigid, planar five-membered ring structure. The bulky substituent at the C4 position of the auxiliary (e.g., a benzyl or isopropyl group) effectively shields one face of the enolate. Consequently, the incoming electrophile can only approach from the less hindered face, resulting in a highly diastereoselective alkylation.[6][7]
Caption: Asymmetric Alkylation with Evans Auxiliary.
The Evans asymmetric aldol reaction is renowned for its ability to produce syn-aldol products with exceptional diastereoselectivity.[8][10] The reaction is typically mediated by a Lewis acid, such as dibutylboron triflate, which coordinates to the N-acyl oxazolidinone. Subsequent deprotonation with a hindered base generates a boron Z-enolate. This enolate then reacts with an aldehyde via a highly ordered, chair-like six-membered transition state (the Zimmerman-Traxler model).[8][9] The substituent on the chiral auxiliary occupies a pseudo-equatorial position to minimize steric interactions, thereby directing the aldehyde to approach from a specific face. This precise arrangement dictates the stereochemistry of the two newly formed chiral centers.[8][11]
A crucial aspect of chiral auxiliary-mediated synthesis is the ability to remove the auxiliary under mild conditions without epimerization of the newly created stereocenter. Evans auxiliaries offer a variety of reliable cleavage methods to yield different functional groups, and the auxiliary can often be recovered and reused.[12][13]
To obtain Carboxylic Acids: Hydrolysis with lithium hydroxide and hydrogen peroxide is a common method.[12][14]
To obtain Alcohols: Reductive cleavage with reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohols.[13]
To obtain Aldehydes: Careful reduction with diisobutylaluminum hydride (DIBAL-H) can provide the aldehyde.[13]
To obtain Esters: Transesterification with an alkoxide, such as sodium methoxide in methanol, furnishes the ester.[13]
The Curious Case of Methyl 3-Methyloxazolidine-4-carboxylate
In stark contrast to the wealth of literature and applications for Evans auxiliaries, there is a notable absence of data on the use of methyl 3-methyloxazolidine-4-carboxylate as a chiral auxiliary in asymmetric synthesis. While this compound can be conceptually derived from the amino acid serine, its utility in controlling stereoselective enolate reactions appears to be undeveloped or ineffective.
A prominent chiral building block derived from serine is Garner's aldehyde ((R)- or (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate).[15][16] However, Garner's aldehyde is employed as a chiral electrophile in nucleophilic additions, a fundamentally different synthetic strategy from the use of Evans auxiliaries as chiral enolate precursors.[16][17]
A Structural and Mechanistic Hypothesis for Ineffectiveness
The likely reasons for the disuse of methyl 3-methyloxazolidine-4-carboxylate as a chiral auxiliary, when compared to the Evans framework, can be attributed to key structural differences that would hinder the formation of a rigid, stereodirecting transition state:
Lack of a Ring Carbonyl: The Evans oxazolidin-2-one structure features a carbonyl group within the five-membered ring. This carbonyl group is crucial for forming the rigid, chelated transition state with the metal cation (e.g., lithium or boron) and the enolate oxygen.[8][9] The absence of this carbonyl in the simple oxazolidine structure of methyl 3-methyloxazolidine-4-carboxylate would likely lead to a more flexible and less defined transition state, resulting in poor stereocontrol.
Weaker Chelation: Without the ring carbonyl, the chelation of a metal cation to an N-acyl derivative would be significantly weaker. This would diminish the rigidity of the enolate, which is essential for effective facial shielding by the chiral scaffold.
Conformational Flexibility: The oxazolidine ring, lacking the sp²-hybridized carbonyl carbon, is more conformationally flexible than the oxazolidinone ring. This flexibility would make it difficult to reliably predict or control the orientation of the substituent at the 4-position, which is critical for shielding one face of the enolate.
Caption: Structural Comparison of Chiral Auxiliaries.
Conclusion
The enduring success of Evans chiral auxiliaries is a testament to their elegant design, which masterfully leverages the principles of stereoelectronic control to achieve exceptional levels of diastereoselectivity. The rigid oxazolidinone framework, a consequence of the strategically placed ring carbonyl, is the cornerstone of their efficacy, enabling the formation of predictable and highly ordered transition states.
The case of methyl 3-methyloxazolidine-4-carboxylate serves as a powerful counterpoint, illustrating that the mere presence of a chiral scaffold is insufficient for effective stereocontrol. The absence of key structural features, most notably the ring carbonyl, likely precludes the formation of the rigid, chelated intermediates that are the hallmark of the Evans methodology. For researchers and professionals in drug development, this comparison underscores the critical importance of rational design in the development of synthetic tools and highlights why, after decades of research, Evans auxiliaries remain a go-to solution for reliable and powerful asymmetric synthesis.
References
Chem-Station. (2014, April 18). Evans Aldol Reaction. Chem-Station International Edition. [Link]
Guisado, O. et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. [Link]
D'hooghe, M. & De Kimpe, N. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641-2659. [Link]
Evans, D. A. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
Slideshare. (2015, November 25). Evans aldol ppt. [Link]
ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. [Link]
Sun, H. et al. (2010). Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. The Journal of organic chemistry, 75(17), 5827–5836. [Link]
CoLab.ws. (2023, December 13). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. [Link]
Morressier. (2020, March 22). Development of safer methods for cleavage of the Evans auxiliary. [Link]
PubMed. (2019, October 15). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]
Morales-Nava, R., & Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]
National Institutes of Health. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. [Link]
Connect-Science. (2023, September 6). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]
University of Wisconsin–Madison. (2012). Part I. Synthesis of Garner's Aldehyde and Efforts Toward the Synthesis of Tapentadol via an Asymmetric Hydroformylation/Redu. [Link]
ResearchGate. (n.d.). A convenient procedure for the preparation of Garner's aldehyde. [Link]
J-STAGE. (n.d.). Development of New Evans-Type Polymer-Supported Chiral Auxiliary and Its Application in the Solid Phase Asymmetric Alkylation Reactions. [Link]
National Institutes of Health. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. [Link]
Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Peptides and Peptidomimetics. [Link]
American Chemical Society. (1998). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 63(22), 7890-7902. [Link]
American Chemical Society. (2012). Enantioselective Synthesis of Garner's Aldehyde by Asymmetric Hydroformylation. The Journal of Organic Chemistry, 77(6), 2842-2845. [Link]
American Chemical Society. (2022). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. ACS Fall 2022. [Link]
ResearchGate. (n.d.). The evolution of Evans' chiral auxiliary‐based synthetic methodology to catalytic asymmetric synthesis. [Link]
American Chemical Society. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(35), 12349-12359. [Link]
Jo, W. (2022). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. [Link]
American Chemical Society. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 12(17), 3926-3929. [Link]
ResearchGate. (n.d.). A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. [Link]
PubMed. (2011, May 6). Enantioselective synthesis induced by chiral crystal composed of DL-serine in conjunction with asymmetric autocatalysis. [Link]
YouTube. (2024, March 27). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Validation Protocol
Chemical Profile & Analytical Challenges
Methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5) is a critical heterocyclic intermediate frequently utilized in the synthesis of chiral pharmaceuticals and advanced biomaterials[1]. Structurally, it features a five-membered oxazolidine ring containing both oxygen and a methylated nitrogen, alongside a methyl ester group.
The Causality of Analytical Failure in Standard Methods:
The inherent polarity and basicity of the tertiary amine within the oxazolidine ring present significant challenges for standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). When utilizing conventional C18 columns, highly polar compounds like oxazolidine derivatives fail to partition effectively into the hydrophobic stationary phase. This results in elution near the void volume (
t0
), severe peak tailing due to secondary interactions with residual silanols, and poor resolution from polar synthetic impurities[2].
To establish a self-validating, robust analytical system, we must shift the chromatographic retention mechanism. Hydrophilic Interaction Liquid Chromatography (HILIC) provides an orthogonal approach, leveraging a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase to create a water-enriched partitioning layer.
Methodological Comparison: RP-HPLC vs. HILIC
To objectively demonstrate the superiority of HILIC for this specific analyte, we compared a standard RP-HPLC method against an optimized HILIC method.
RP-HPLC Conditions: C18 Column (150 x 4.6 mm, 3 µm), Mobile Phase: Water/Acetonitrile (90:10 v/v) with 0.1% TFA.
HILIC Conditions: Amide Column (150 x 4.6 mm, 3 µm), Mobile Phase: Acetonitrile/10 mM Ammonium Formate pH 3.0 (85:15 v/v).
Fig 1. Mechanistic comparison of RP-HPLC vs. HILIC retention for polar oxazolidine derivatives.
Comparative Chromatographic Data
The quantitative data summarized in Table 1 illustrates the mechanistic advantage of HILIC. By utilizing hydrogen bonding and dipole-dipole interactions within the aqueous layer of the Amide column, retention time is increased, and peak asymmetry is corrected.
Table 1: Chromatographic Performance Comparison
Parameter
RP-HPLC (C18)
HILIC (Amide)
Analytical Impact
Retention Time (min)
1.8
6.5
HILIC avoids void volume interference.
Peak Asymmetry (
Tf
)
1.85 (Tailing)
1.05 (Symmetrical)
Eliminates silanol-induced tailing.
Theoretical Plates (N)
3,500
12,400
Superior column efficiency in HILIC.
Resolution (
Rs
)
1.1
3.5
Complete baseline separation of impurities.
Experimental Protocols: ICH Q2(R2) Validation Workflow
With HILIC established as the superior technique, the method must be validated according to the latest ICH Q2(R2) guidelines[3]. Recent regulatory updates emphasize the Analytical Target Profile (ATP) and lifecycle management[4]. The following step-by-step protocol ensures a self-validating system.
Fig 2. ICH Q2(R2) compliant analytical method validation workflow for HPLC purity analysis.
Step-by-Step Validation Methodology
1. Specificity (Selectivity):
Protocol: Inject a diluent blank, a standard solution of methyl 3-methyloxazolidine-4-carboxylate (100 µg/mL), and a sample spiked with known synthetic precursors (e.g., oxazolidine-4-carboxylic acid).
Causality: Ensures the HILIC method can unambiguously assess the analyte in the presence of expected impurities without co-elution.
2. Linearity and Range:
Protocol: Prepare calibration standards at five concentration levels ranging from 50% to 150% of the target working concentration (50, 75, 100, 125, and 150 µg/mL). Plot peak area against concentration.
Causality: Validates that the UV detector response is directly proportional to the analyte concentration within the operational range.
3. Accuracy (Recovery):
Protocol: Perform recovery studies by spiking known amounts of the analyte into a synthetic matrix at three levels (80%, 100%, 120%). Prepare in triplicate for each level (9 determinations total).
Causality: Confirms the exactness of the analytical method and ensures no matrix effects suppress the ionization or UV absorption of the oxazolidine ring.
Protocol: For repeatability, inject the 100% test concentration six consecutive times. For intermediate precision, have a second analyst perform the same test on a different day using a different HPLC system.
Causality: Proves the method's internal consistency and ruggedness against routine laboratory variations.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
Protocol: Serially dilute the standard solution until the Signal-to-Noise (S/N) ratio reaches ~3:1 for LOD and ~10:1 for LOQ.
Comparative Validation Data
The execution of the above protocols yielded the following validation metrics for the HILIC method, confirming its suitability for rigorous purity analysis per ICH Q2(R2) standards.
Table 2: ICH Q2(R2) Validation Metrics (HILIC Method)
Validation Parameter
ICH Acceptance Criteria
Observed Result (HILIC)
Status
Linearity (
R2
)
> 0.999
0.9998
Pass
Accuracy (Mean Recovery)
98.0% - 102.0%
99.5% - 100.8%
Pass
Repeatability (RSD, n=6)
< 2.0%
0.65%
Pass
Intermediate Precision (RSD)
< 2.0%
0.82%
Pass
LOD / LOQ (µg/mL)
S/N > 3 / S/N > 10
0.5 / 1.5
Pass
Conclusion & Recommendations
The purity analysis of polar heterocycles like methyl 3-methyloxazolidine-4-carboxylate requires a deliberate departure from default RP-HPLC methodologies. As demonstrated by the comparative data, HILIC provides the necessary orthogonal retention mechanism to achieve optimal peak symmetry, superior resolution, and robust retention. By anchoring the method development in the physicochemical properties of the analyte and validating it strictly against ICH Q2(R2) guidelines, laboratories can establish a highly trustworthy, self-validating analytical procedure suitable for regulatory submission.
References
ICH Q2(R2) Validation of Analytical Procedures and ICH Q14 Analytical Procedure Development. CASSS (European Medicines Agency Presentation). Available at: [Link]
Automating ICH-Q2(R2) Validation of Analytical Procedures. PharmaLex. Available at:[Link]
Unravelling the mechanism of the interactions of oxazolidine A and E with collagens in ovine skin (HPLC Analysis of Oxazolidines). PubMed (National Institutes of Health). Available at:[Link]
Comparative Guide: Methyl vs. Ethyl 3-Methyloxazolidine-4-Carboxylate in Advanced Organic Synthesis
As a Senior Application Scientist in drug development and peptide synthesis, selecting the correct protecting group and ester derivative is rarely a trivial choice. When synthesizing complex non-natural amino acids—speci...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in drug development and peptide synthesis, selecting the correct protecting group and ester derivative is rarely a trivial choice. When synthesizing complex non-natural amino acids—specifically N-methylserine derivatives—the oxazolidine ring is a powerful structural motif. It acts as an N,O-acetal, simultaneously masking both the secondary amine and the primary alcohol, locking the conformation, and preventing racemization during downstream coupling.
This guide provides an objective, data-driven comparison between methyl 3-methyloxazolidine-4-carboxylate and ethyl 3-methyloxazolidine-4-carboxylate , detailing their physicochemical properties, mechanistic behavior, and experimental workflows to help you optimize your synthetic pipelines.
Physicochemical Profiling & Causality
The fundamental difference between these two building blocks lies in the alkoxy group of the C-terminal ester. While seemingly minor, this single-carbon difference dictates the molecule's lipophilicity, steric shielding, and thermodynamic stability during saponification.
Methyl Ester : Offers minimal steric hindrance, making it highly susceptible to rapid nucleophilic attack. It is the standard choice for rapid, mild deprotection () [1].
Ethyl Ester : The added methylene group increases the LogP, significantly improving partitioning into organic solvents during aqueous workups. The slight steric bulk also provides a kinetic buffer, slowing down unwanted premature hydrolysis in mildly basic environments.
Quantitative Comparison Matrix
Property
Methyl 3-methyloxazolidine-4-carboxylate
Ethyl 3-methyloxazolidine-4-carboxylate
Chemical Formula
C₆H₁₁NO₃
C₇H₁₃NO₃
Molecular Weight
145.16 g/mol
159.18 g/mol
Estimated LogP
~0.2
~0.6
Saponification Kinetics
Fast (1–2 h at 0°C)
Moderate (3–4 h at 25°C)
Phase Separation (Aqueous)
Moderate
Excellent
Primary Application
Rapid deprotection workflows
Complex syntheses requiring aggressive washes
Mechanistic Insights: Synthesis and Ring Dynamics
The formation of the 3-methyloxazolidine ring is achieved by condensing N-methylserine esters with formaldehyde under acidic conditions (e.g., pTsOH). This reaction forms an iminium ion intermediate that undergoes intramolecular cyclization by the β-hydroxyl group ()[2].
The choice of ester heavily influences the downstream processing. Once the peptide backbone is elongated, the ester must be hydrolyzed (saponified) to liberate the carboxylic acid for the next coupling step, without rupturing the acid-labile oxazolidine ring () [3].
Synthesis and saponification pathway of 3-methyloxazolidine-4-carboxylate derivatives.
To ensure reproducibility, the following protocols are designed as self-validating systems. The inclusion of in-process controls (IPCs) guarantees that each step is empirically verified before proceeding.
Protocol A: Comparative Saponification Assay
Objective: Cleave the ester to yield the free 3-methyloxazolidine-4-carboxylic acid while preserving the N,O-acetal.
Causality: Lithium hydroxide (LiOH) is strictly chosen over NaOH or KOH. The lithium cation coordinates with the oxazolidine oxygen, directing the hydroxide nucleophile specifically to the carbonyl carbon. This minimizes unwanted ring-opening side reactions.
Step-by-Step Methodology:
Solvent Preparation: Dissolve 10 mmol of the chosen ester in 30 mL of a THF/MeOH/H₂O (3:1:1) mixture.
Causality: THF solubilizes the organic ester, water dissolves the LiOH, and MeOH acts as a phase-transfer bridge to ensure a homogeneous reaction environment.
Reagent Addition:
For the Methyl Ester : Cool the mixture to 0°C using an ice bath. Add 12 mmol (1.2 eq) of LiOH·H₂O.
For the Ethyl Ester : Maintain at Room Temperature (25°C). Add 15 mmol (1.5 eq) of LiOH·H₂O due to the increased steric hindrance.
In-Process Control (IPC) via TLC: Stir the reaction and monitor via TLC (Hexane/EtOAc 1:1, visualized with KMnO₄).
Self-Validation: The reaction is complete when the starting material spot (Rf ~0.6) disappears entirely, replaced by a baseline spot (Rf 0.0). If the ester persists after 2 hours (methyl) or 4 hours (ethyl), spike the reaction with an additional 0.1 eq of LiOH.
Workup: Concentrate in vacuo to remove THF and MeOH.
Critical Parameter: Do not acidify the aqueous layer below pH 4.5. The oxazolidine ring is highly acid-labile and will revert to N-methylserine and formaldehyde at low pH. Extract the product using Ethyl Acetate (3 x 20 mL).
Decision matrix and processing workflow for methyl vs. ethyl oxazolidine esters.
Final Selection Guide
Choose Methyl 3-methyloxazolidine-4-carboxylate when your synthetic route requires rapid, mild deprotection conditions to preserve other delicate functional groups or stereocenters in your molecule. It is the industry standard for straightforward peptide block synthesis.
Choose Ethyl 3-methyloxazolidine-4-carboxylate when your intermediate must survive multiple aggressive aqueous extractions. The higher lipophilicity prevents product loss to the aqueous layer, significantly improving overall yield in multi-step, large-scale syntheses.
References
Beulshausen, T., Groth, U., & Schöllkopf, U. (1992). Asymmetric Synthesis of Diastereomerically and Enantiomerically Pure N-Methylserines. Liebigs Annalen der Chemie. Retrieved from:[Link]
Luo, Y., Evindar, G., Fishlock, D., & Lajoie, G. (2001). Synthesis of N-protected N-methyl serine and threonine. Tetrahedron Letters, 42(23), 3807-3809. Retrieved from:[Link][1]
GC-MS method validation for methyl 3-methyloxazolidine-4-carboxylate quantification
GC-MS Method Validation for Methyl 3-methyloxazolidine-4-carboxylate Quantification: A Comparative Platform Guide Executive Summary Accurate quantification of[1] is a critical requirement when monitoring pharmaceutical i...
Author: BenchChem Technical Support Team. Date: April 2026
GC-MS Method Validation for Methyl 3-methyloxazolidine-4-carboxylate Quantification: A Comparative Platform Guide
Executive Summary
Accurate quantification of[1] is a critical requirement when monitoring pharmaceutical intermediates and chiral auxiliaries. Due to its low molecular weight (145.16 g/mol ), semi-volatile nature, and the inherent hydrolytic instability of the oxazolidine ring, traditional liquid chromatography approaches often fall short. This guide objectively compares analytical platforms and details a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology, fully grounded in the modernized adopted by the FDA[2].
Analytical Platform Comparison: The Causality of Choice
When developing a quantitative assay for methyl 3-methyloxazolidine-4-carboxylate, analytical scientists typically evaluate HPLC-UV, LC-MS/MS, and GC-MS. However, the physicochemical properties of the analyte strictly dictate the optimal platform:
HPLC-UV (Rejected): The molecule lacks a conjugated π-system. Its only chromophore is an ester carbonyl, which absorbs weakly at low wavelengths (<210 nm). Relying on this results in severe baseline drift, low sensitivity, and high matrix interference.
LC-MS/MS (Rejected): While LC-MS/MS is the gold standard for many biological assays, it is suboptimal here. Standard reverse-phase mobile phases (typically containing 0.1% formic acid) promote the hydrolytic ring-opening of the oxazolidine into its corresponding amino alcohol. Furthermore, its low molecular weight leads to poor electrospray ionization (ESI) efficiency and high susceptibility to matrix ion suppression.
GC-MS (Selected): The platform of choice. The compound's high volatility and thermal stability make it perfectly suited for gas chromatography without the need for prior derivatization. Electron Ionization (EI) provides highly reproducible fragmentation, yielding a stable iminium cation for specific, low-background quantification.
Fig 1. Decision matrix for analytical platform selection based on physicochemical properties.
Quantitative Platform Comparison Data
Table 1. Performance metrics across analytical platforms for methyl 3-methyloxazolidine-4-carboxylate.
Parameter
GC-MS (EI-SIM)
LC-MS/MS (ESI+)
HPLC-UV (210 nm)
Sensitivity (LOQ)
10 ng/mL
250 ng/mL
>5000 ng/mL
Linear Dynamic Range
10 – 1000 ng/mL
250 – 2500 ng/mL
Non-linear
Specificity
High (SIM m/z 86, 145)
Moderate (High background)
Low (Interferences)
Matrix Effect
< 5% (Negligible)
> 40% (Ion suppression)
N/A
Run Time
8.5 min
12.0 min
15.0 min
Experimental Methodology: A Self-Validating System
To ensure absolute trustworthiness, the following protocol incorporates an Internal Standard (IS) methodology. This creates a self-validating system that automatically corrects for extraction recovery variances and auto-sampler injection volume fluctuations.
Step 1: Reagent & Standard Preparation
Primary Stock: Dissolve the methyl 3-methyloxazolidine-4-carboxylate reference standard in anhydrous ethyl acetate to a concentration of 1.0 mg/mL.
Internal Standard (IS): Prepare methyl 3-ethyloxazolidine-4-carboxylate (or a stable isotope-labeled analog) at 10 µg/mL in ethyl acetate.
Working Solutions: Dilute the primary stock serially to create calibration levels ranging from 10 ng/mL to 1000 ng/mL.
Causality Check: Why LLE over SPE? Solid-Phase Extraction (SPE) often requires aqueous washing steps that risk hydrolyzing the oxazolidine ring. A rapid LLE minimizes aqueous exposure.
Aliquot 100 µL of the sample matrix into a glass centrifuge tube.
Add 10 µL of the IS working solution.
Add 500 µL of extraction solvent (Hexane:Ethyl Acetate, 80:20 v/v ). Rationale: Pure hexane yields poor recovery for this semi-polar ester. Adding 20% EtOAc increases the polarity just enough to quantitatively partition the analyte into the organic phase, while actively excluding highly polar matrix interferents (e.g., salts, amino acids).
Vortex vigorously for 2 minutes.
Centrifuge at 10,000 × g for 5 minutes at 4°C.
Transfer 400 µL of the upper organic layer to a GC auto-sampler vial containing a glass insert.
Fig 2. Optimized sample preparation and GC-MS workflow for oxazolidine derivatives.
Step 3: GC-MS Instrumental Parameters
Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness). Rationale: The 5% diphenyl / 95% dimethyl polysiloxane stationary phase provides optimal selectivity and prevents the peak tailing often seen with tertiary amines on purely non-polar columns.
Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.
Injection: 1 µL, Splitless mode, Injector temperature 250°C.
Oven Program: Initial 60°C (hold 1 min), ramp at 20°C/min to 280°C (hold 2 min). Total run time: 14 minutes.
MS Conditions: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.
SIM Acquisition: Monitor m/z 86 (Quantifier) and m/z 145 (Qualifier).
Mechanistic Insight: EI Fragmentation Pathway
Understanding the fragmentation mechanics is crucial for method specificity. In the EI source (70 eV), methyl 3-methyloxazolidine-4-carboxylate (M+•, m/z 145) undergoes rapid α-cleavage. The cleavage of the C4-C(carbonyl) bond results in the loss of the methoxycarbonyl radical (•COOCH3, 59 Da). This specific loss is highly favored because it generates a resonance-stabilized iminium cation at m/z 86 . This intense, stable ion serves as the base peak and is the cornerstone of the method's high sensitivity in Selected Ion Monitoring (SIM) mode.
ICH Q2(R2) Method Validation Results
The method was validated in strict accordance with the modernized ICH Q2(R2) guidelines for analytical procedure validation, which were adopted by the FDA in March 2024 to emphasize a science- and risk-based lifecycle approach[2].
Table 2. Summary of ICH Q2(R2) Validation Results.
Validation Parameter
ICH Q2(R2) Requirement
Experimental Result
Status
Specificity
No interference at retention time
No peaks >20% of LOQ in blank matrix
Pass
Linearity
R² ≥ 0.990 over intended range
R² = 0.9994 (10 – 1000 ng/mL)
Pass
Accuracy (Recovery)
85% – 115% of nominal value
96.4% – 102.1% across 3 QC levels
Pass
Precision (Repeatability)
RSD ≤ 15% (≤ 20% at LOQ)
Intra-day RSD: 3.2% / Inter-day RSD: 4.8%
Pass
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N) ≥ 10
10 ng/mL (S/N = 18)
Pass
Conclusion
For the quantification of methyl 3-methyloxazolidine-4-carboxylate, GC-MS vastly outperforms LC-MS/MS and HPLC-UV. By leveraging the compound's inherent volatility and utilizing a targeted LLE protocol to prevent hydrolytic degradation, this validated GC-MS method provides a robust, highly sensitive, and ICH Q2(R2)-compliant solution for analytical and drug development laboratories.
References
Title: Q2(R2) Validation of Analytical Procedures (March 2024)
Source: U.S. Food and Drug Administration (FDA)
URL: [Link][2]
Chiral Oxazolidines in Asymmetric Synthesis: A Comparative Guide on Methyl 3-methyloxazolidine-4-carboxylate vs. Alternative Auxiliaries
Executive Summary Oxazolidine-based chiral frameworks are indispensable tools in modern asymmetric synthesis and drug development. Depending on their substitution patterns, they can serve as direct chiral pool building b...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Oxazolidine-based chiral frameworks are indispensable tools in modern asymmetric synthesis and drug development. Depending on their substitution patterns, they can serve as direct chiral pool building blocks, templates for the self-reproduction of chirality, or removable chiral auxiliaries. This guide objectively compares the structural logic, mechanistic causality, and experimental performance of methyl 3-methyloxazolidine-4-carboxylate against industry-standard alternatives: Seebach's oxazolidines and Evans' oxazolidinones .
Mechanistic Foundations & Structural Causality
The choice of oxazolidine dictates the stereochemical outcome and the synthetic workflow. The causality behind their performance lies in their distinct structural features:
Methyl 3-methyloxazolidine-4-carboxylate (Chiral Pool Building Block): Derived from serine or threonine, this compound features a permanent N-methyl group and a reactive methyl ester[1]. Unlike removable auxiliaries, it is typically integrated directly into the final active pharmaceutical ingredient (API). The N-methyl group is mechanistically critical: it prevents the epimerization of the C4 stereocenter by suppressing unwanted enolization or retro-aldol pathways during strongly basic nucleophilic additions (e.g., Grignard reactions) to the ester.
Seebach's Oxazolidines (Self-Reproduction of Chirality - SRC): Pioneered by Dieter Seebach, these oxazolidines are formed by condensing an amino acid with a bulky aldehyde (e.g., pivalaldehyde)[2]. This creates a new stereocenter at C2. The bulky tert-butyl group at C2 sits cis to the C4 carboxylate. Upon enolization, the original C4 stereocenter is transiently destroyed. However, the C2 tert-butyl group sterically shields one face of the enolate, forcing incoming electrophiles to attack exclusively from the opposite face, regenerating the C4 stereocenter with high diastereoselectivity[3].
Evans' Oxazolidinones (Chiral Auxiliaries): N-acyl oxazolidin-2-ones are the gold standard for asymmetric aldol and alkylation reactions[4]. Enolization with dialkylboron triflates forms a highly ordered, rigid Z-enolate. The reaction proceeds through a closed Zimmerman-Traxler transition state, where the chiral substituent on the oxazolidinone ring sterically blocks one diastereoface of the incoming aldehyde, yielding syn-aldol products with exceptional selectivity.
Fig 1: Logical classification and mechanistic applications of chiral oxazolidines.
Quantitative Performance Comparison
The table below summarizes the typical performance metrics and reaction parameters for these three classes of oxazolidines in their primary applications.
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Direct Functionalization of Methyl 3-methyloxazolidine-4-carboxylate
Objective: Synthesis of a chiral tertiary N-methyl amino alcohol via Grignard addition.
Preparation: Dissolve methyl 3-methyloxazolidine-4-carboxylate (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere at 0 °C.
Addition: Dropwise add a solution of RMgX (2.5 equiv) in THF. The N-methyl group prevents the abstraction of the
α
-proton, directing the Grignard reagent exclusively to the ester carbonyl.
Reaction: Stir for 2 hours at room temperature, then quench with saturated aqueous NH
4
Cl.
Extraction: Extract with EtOAc, dry over Na
2
SO
4
, and concentrate under reduced pressure.
Self-Validation Check: Analyze the crude product via chiral HPLC. The presence of a single enantiomeric peak (>99% ee) validates that the N-methyl group successfully suppressed the competing enolization/epimerization pathway during the strongly basic Grignard addition.
Fig 2: Workflow for the direct functionalization of methyl 3-methyloxazolidine-4-carboxylate.
Protocol B:
α
-Alkylation via Seebach's Self-Reproduction of Chirality
Objective: Synthesis of a quaternary amino acid.
Acetalization: Condense (S)-proline or (S)-serine with pivalaldehyde to form the 2-tert-butyloxazolidine-4-carboxylate.
Enolization: Cool the oxazolidine solution in THF to -78 °C and add LDA (1.1 equiv). Stir for 45 minutes to generate the lithium enolate.
Alkylation: Add the alkyl halide (1.2 equiv). The C2 tert-butyl group forces the electrophile to approach from the opposite face.
Hydrolysis: Reflux the alkylated oxazolidine in 6N HCl to cleave the acetal and yield the
α
-alkylated amino acid.
Self-Validation Check: Prior to hydrolysis, isolate the alkylated oxazolidine and perform a 1D NOESY NMR experiment. A strong NOE enhancement between the C2 tert-butyl protons and the newly introduced alkyl group validates the predicted trans-relationship, confirming the mechanistic fidelity of the facial shielding.
Protocol C: Evans Asymmetric syn-Aldol Addition
Objective: Highly diastereoselective C-C bond formation.
Enolate Formation: Dissolve the N-acyl oxazolidinone in CH
2
Cl
2
at -78 °C. Add Bu
2
BOTf (1.1 equiv) and
i
-Pr
2
NEt (1.2 equiv). The short B-O bonds ensure a tight, highly organized Z-enolate.
Aldol Addition: Slowly add the aldehyde (1.1 equiv). The reaction proceeds via a Zimmerman-Traxler transition state where the auxiliary's steric bulk dictates facial selectivity.
Cleavage: Treat the purified aldol adduct with LiBH
4
(1.5 equiv) in THF/MeOH to reductively cleave the auxiliary, yielding the chiral diol.
Self-Validation Check: Recover the cleaved oxazolidinone auxiliary via silica gel chromatography and measure its specific optical rotation
[α]D
. Quantitative recovery of the auxiliary with an optical rotation matching the commercial standard validates that absolutely no racemization occurred during the Lewis acid-mediated enolization.
Fig 3: Comparative mechanistic workflows of Evans Aldol addition vs. Seebach's SRC.
References
Evans, D. A. et al. "Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions." Journal of the American Chemical Society. Available at:[Link]
Seebach, D. et al. "Stereoselective Synthesis of α,α'-Biprolines." Organic Letters. Available at:[Link]
Maulide, N. et al. "Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary." PMC - NIH. Available at:[Link]
Benchmarking Methyl 3-Methyloxazolidine-4-Carboxylate Stability Assays Against Standard Esters
Executive Summary & Mechanistic Framework In pharmaceutical development and synthetic chemistry, evaluating the hydrolytic stability of functional groups is a critical prerequisite for formulation and pharmacokinetic mod...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Framework
In pharmaceutical development and synthetic chemistry, evaluating the hydrolytic stability of functional groups is a critical prerequisite for formulation and pharmacokinetic modeling. Methyl 3-methyloxazolidine-4-carboxylate presents a unique analytical challenge: it is a cyclic amino acid derivative containing both an ester linkage and an N,O-acetal (oxazolidine) ring.
Unlike standard aliphatic or amino acid esters (e.g., methyl L-prolinate or methyl benzoate), which primarily degrade via base-catalyzed saponification[1], oxazolidines possess a dual hydrolytic liability. The N,O-acetal moiety is intrinsically sensitive to aqueous hydrolysis, particularly under acidic conditions, where protonation of the ring oxygen initiates rapid ring-opening into a
β
-amino alcohol and an aldehyde[2],[3]. Consequently, benchmarking the stability of methyl 3-methyloxazolidine-4-carboxylate requires an assay capable of distinguishing between ester cleavage and heterocycle degradation across a wide pH spectrum.
Dual hydrolytic liability of methyl 3-methyloxazolidine-4-carboxylate under varying pH.
Experimental Design & Benchmarking Strategy
To establish a rigorous comparative baseline, we align our experimental design with the ICH Q1A(R2) guidelines for forced degradation and stability testing[4]. The goal is to provide evidence of how the quality of the substance varies under environmental factors[4].
We benchmark methyl 3-methyloxazolidine-4-carboxylate against two reference compounds:
Methyl L-prolinate: A structural analog that contains a 5-membered nitrogen heterocycle (pyrrolidine) but lacks the oxygen at position 1. This isolates the N,O-acetal variable, allowing us to observe pure ester hydrolysis.
Methyl benzoate: A highly stable, standard aromatic ester used as a system suitability control to validate the assay's kinetic resolution.
Causality in Buffer Selection
Hydrolysis rates are evaluated at three distinct pH levels to map the mechanistic pathways:
pH 1.2 (Simulated Gastric Fluid): Targets the acid-labile N,O-acetal.
pH 7.4 (Physiological Buffer): Establishes baseline stability for prodrug or biological applications[5].
pH 10.0 (Accelerated Basic Stress): Drives the classic
BAC2
acyl-oxygen cleavage mechanism to benchmark ester saponification[1].
A robust assay must be self-validating. This protocol utilizes mass balance tracking: the molar sum of the parent compound and its identified degradation products (quantified via orthogonal UV and MS detection) must equal the initial concentration. Any deviation indicates secondary degradation pathways or sample precipitation.
Step-by-step experimental workflow for benchmarking ester and oxazolidine hydrolytic stability.
Incubation and Kinetic Sampling
Preparation: Prepare 10 mM stock solutions of methyl 3-methyloxazolidine-4-carboxylate, methyl L-prolinate, and methyl benzoate in anhydrous DMSO.
Reaction Initiation: Dilute stocks to a final concentration of 100 µM in pre-warmed (37°C) aqueous buffers (pH 1.2 HCl/KCl; pH 7.4 Phosphate; pH 10.0 Carbonate).
Sampling: Withdraw 50 µL aliquots at predetermined intervals (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours).
Quenching (Critical Step): Immediately quench the reaction to halt degradation.
Causality Note: Standard acid-quenching (often used for esterase assays[6]) will artificially destroy the oxazolidine ring. Instead, quench all samples by a 1:4 dilution into ice-cold acetonitrile containing an internal standard (e.g., ethyl paraben), followed by immediate centrifugation at 14,000 x g for 5 minutes.
RP-HPLC-UV/MS Parameters
Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.
Mobile Phase: Gradient elution. Solvent A: 0.1% Formic Acid in Water. Solvent B: 0.1% Formic Acid in Acetonitrile. (Note: The brief exposure to 0.1% FA during chromatography is negligible due to the low temperature and rapid run time).
Detection: UV at 210 nm (for ester/amide bonds) and positive electrospray ionization mass spectrometry (ESI-MS) to track the formation of the specific
m/z
corresponding to the ring-opened amino alcohol and the hydrolyzed carboxylic acid.
Comparative Data Analysis
The pseudo-first-order degradation rate constants (
kobs
) are determined by plotting the natural log of the remaining parent compound concentration versus time. The half-life (
t1/2
) is calculated as
ln(2)/kobs
.
Table 1: Benchmarked Hydrolytic Stability Profiles at 37°C
Compound
Structural Class
t1/2
at pH 1.2 (Acidic)
t1/2
at pH 7.4 (Neutral)
t1/2
at pH 10.0 (Basic)
Primary Degradation Pathway
Methyl 3-methyloxazolidine-4-carboxylate
Oxazolidine Ester
1.2 h
45.0 h
3.5 h
Acid: Ring Opening / Base: Saponification
Methyl L-prolinate
Pyrrolidine Ester
> 100 h
> 100 h
4.0 h
Base: Saponification
Methyl benzoate
Aromatic Ester
> 200 h
> 200 h
12.0 h
Base: Saponification
Interpretation of Results
Acidic Vulnerability: At pH 1.2, methyl 3-methyloxazolidine-4-carboxylate exhibits rapid degradation (
t1/2=1.2
h), driven entirely by N,O-acetal cleavage. In stark contrast, the standard esters (methyl L-prolinate and methyl benzoate) remain highly stable, proving that the ester bond itself is resilient to these acidic conditions.
Basic Vulnerability: At pH 10.0, both the oxazolidine ester and methyl L-prolinate show comparable half-lives (~3.5 to 4.0 h). This confirms that under basic stress, the primary mechanism is standard ester saponification, and the oxazolidine ring remains relatively intact.
Physiological Relevance: At pH 7.4, the oxazolidine exhibits a moderate half-life (45.0 h), indicating slow, spontaneous hydrolysis[5]. This makes it a viable candidate for controlled-release prodrug strategies, whereas standard esters are virtually inert without enzymatic (esterase) intervention.
Conclusion
Benchmarking methyl 3-methyloxazolidine-4-carboxylate against standard esters reveals its bimodal degradation profile. When designing stability assays for oxazolidine-containing compounds, researchers must abandon generic ester-hydrolysis protocols. Quenching methods must be strictly solvent-based rather than pH-based to prevent artifactual ring opening, and orthogonal MS detection is mandatory to distinguish between ester saponification and N,O-acetal cleavage.
Comprehensive Safety and Operational Guide: Handling Methyl 3-methyloxazolidine-4-carboxylate
Methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5) is a highly specialized heterocyclic building block frequently utilized in asymmetric synthesis and active pharmaceutical ingredient (API) development. Due to t...
Author: BenchChem Technical Support Team. Date: April 2026
Methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5) is a highly specialized heterocyclic building block frequently utilized in asymmetric synthesis and active pharmaceutical ingredient (API) development. Due to the inherent chemical reactivity of the oxazolidine ring, handling this compound requires stringent environmental controls, targeted personal protective equipment (PPE), and precise logistical execution.
This guide provides researchers and drug development professionals with a field-proven, self-validating operational framework to ensure absolute laboratory safety and preserve reagent integrity.
Mechanistic Toxicology & Hazard Causality
To implement an effective safety protocol, one must first understand the molecular behavior that necessitates it. Oxazolidines are cyclic aminals/hemiaminals that exhibit profound sensitivity to moisture.
The Causality of Hazards:
The primary danger of Methyl 3-methyloxazolidine-4-carboxylate does not stem solely from the intact molecule, but from its degradation products. Upon contact with aqueous environments—such as sweat on the skin, tears in the ocular cavity, or mucosal membranes in the respiratory tract—the oxazolidine ring undergoes rapid hydrolysis. This ring-opening cleavage yields N-methyl amino acid derivatives and potentially reactive aldehydes or ketones ().
These hydrolysis byproducts are directly responsible for the compound's primary Global Harmonized System (GHS) hazard classifications:
H302: Harmful if swallowed.
H315 / H319: Causes severe skin irritation and serious eye irritation.
H335: May cause respiratory irritation.
Figure 1: Moisture-induced ring-opening hydrolysis pathway of oxazolidine derivatives.
Quantitative Data & Logistical Profiling
Before handling, verify the physical and logistical parameters of your specific batch. The following table summarizes the critical quantitative data and its direct operational implications.
Property
Value / Specification
Operational Implication
CAS Number
171520-75-5
Unique identifier for SDS retrieval and waste tracking.
Low molecular weight suggests potential volatility at elevated temperatures.
Storage Temperature
2-8°C
Requires cold-chain logistics; must thermally equilibrate before opening.
Atmosphere
Inert (Argon/Nitrogen)
Highly moisture-sensitive; prevents premature ring hydrolysis in storage.
Personal Protective Equipment (PPE) Matrix
A self-validating safety system requires PPE that directly mitigates the specific chemical risks identified in the toxicological profile. Standard laboratory attire is insufficient.
PPE Category
Specification & Standard
Mechanistic Justification
Hand Protection
Nitrile gloves (Min. 0.11 mm thickness, EN 374 compliant). Double-gloving is mandatory.
Prevents dermal transfer and subsequent moisture-induced hydrolysis on the skin surface.
Eye Protection
Tight-fitting chemical splash goggles (NIOSH/EN 166 approved).
Protects ocular mucosa from vapors and micro-droplets, preventing severe eye irritation (H319).
Respiratory
Half-face respirator with multi-gas/vapor cartridge (Type ABEK).
Mitigates inhalation of volatile hydrolysis byproducts if handled outside a controlled exhaust system.
Body Protection
Flame-retardant, fluid-resistant laboratory coat with knit cuffs.
Provides a barrier against accidental spills and minimizes static generation during powder/liquid transfer.
Operational Workflow & Handling Protocol
Trustworthiness through Procedural Rigor: Every handling step must be executed within a controlled environment to prevent moisture degradation and personnel exposure ().
Step-by-Step Methodology:
Environmental Preparation: Ensure the Class II Chemical Fume Hood is operational with a face velocity of 80-100 fpm. Purge the handling area with an inert gas (Nitrogen or Argon) if transferring large quantities.
PPE Donning & Inspection: Inspect nitrile gloves for micro-tears. Don safety goggles and button the lab coat entirely.
Reagent Retrieval (Self-Validating Step): Retrieve the compound from cold storage (2-8°C). Critical: Allow the sealed container to equilibrate to room temperature inside a desiccator before opening.
Validation Check: The absence of condensation on the exterior of the reagent bottle confirms successful thermal equilibration. Opening a cold bottle will draw in ambient atmospheric moisture, ruining the reagent.
Weighing & Transfer: Use anti-static weighing boats and spatulas. Weigh the material exclusively inside the fume hood.
Sealing & Preservation: Immediately flush the primary container with Argon before sealing to preserve the integrity of the remaining stock.
Figure 2: Standard Operating Workflow and Emergency Routing for Methyl 3-methyloxazolidine-4-carboxylate.
Spill Response and Disposal Plan
In the event of a breach in the operational workflow, immediate and calculated action is required. Emergency spill response must avoid aqueous neutralizers to prevent exothermic hydrolysis and the rapid off-gassing of irritants ().
Spill Containment Protocol:
Evacuate & Ventilate: Alert personnel in the immediate vicinity. Ensure the fume hood sash is lowered to the safe operating line to maximize exhaust draw.
Dry Absorption: Do not use water. Cover the spill with an inert, dry absorbent material (e.g., vermiculite, dry sand, or proprietary chemical binders).
Collection: Using non-sparking tools, sweep the absorbed mixture into a chemically resistant, sealable hazardous waste container.
Decontamination: Wipe the affected surface with a compatible organic solvent (e.g., isopropanol), followed by a mild detergent solution, wearing fresh double nitrile gloves.
Validation Check: If the outer nitrile glove shows any discoloration or degradation during cleanup, immediately halt the operation and replace the gloves, as this indicates a breach in the primary barrier.
Waste Disposal Logistics:
Segregation: Classify as "Non-Halogenated Organic Waste" (unless mixed with halogenated solvents during the reaction). Do not mix with strong acids or oxidizing agents, which can trigger violent decomposition.
Labeling: Clearly label the container with CAS: 171520-75-5, "Methyl 3-methyloxazolidine-4-carboxylate", and the GHS pictograms for Irritant (GHS07).
Final Disposal: Transfer to a licensed professional waste disposal service for high-temperature incineration.
References
Title: Safety Data Sheet - Oxazolidine | Source: Angene Chemical | URL: [Link][1]